Product packaging for 2-(Ethylthio)propanoic acid(Cat. No.:CAS No. 20461-87-4)

2-(Ethylthio)propanoic acid

Cat. No.: B1342693
CAS No.: 20461-87-4
M. Wt: 134.2 g/mol
InChI Key: QSPCCDNHTPQDKL-UHFFFAOYSA-N
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Description

2-(Ethylthio)propanoic acid is a useful research compound. Its molecular formula is C5H10O2S and its molecular weight is 134.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2S B1342693 2-(Ethylthio)propanoic acid CAS No. 20461-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanylpropanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2S/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPCCDNHTPQDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598480, DTXSID10901014
Record name 2-(Ethylsulfanyl)propanoic acid
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Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20461-87-4
Record name 2-(Ethylthio)propanoic acid
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Record name 2-(ethylsulfanyl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for producing 2-(ethylthio)propanoic acid, a thioether carboxylic acid derivative. The document outlines two core methodologies: Nucleophilic Substitution via a Williamson-type reaction and Conjugate Addition via a Thia-Michael reaction. Detailed experimental protocols, quantitative data from analogous preparations, and logical pathway visualizations are provided to support advanced research and development applications.

Overview of Synthetic Pathways

The synthesis of this compound can be effectively achieved through two principal routes:

  • Nucleophilic Substitution (Williamson Thioether Synthesis): This is a robust and high-yielding two-step process. It begins with the S_N2 reaction of a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate) with an ethanethiolate salt to form the corresponding thioether ester. This intermediate is then hydrolyzed to yield the final carboxylic acid. This pathway is often preferred for its high efficiency and straightforward execution.

  • Conjugate Addition (Thia-Michael Reaction): This pathway involves the 1,4-addition of ethanethiol to an acrylate, such as ethyl acrylate or acrylic acid itself.[1] When an ester is used as the starting material, a subsequent hydrolysis step is required to obtain the final product. This method is characteristic of "click" chemistry, often proceeding rapidly under mild conditions.[2]

Below are graphical representations of these two primary synthesis pathways.

G cluster_0 Pathway 1: Nucleophilic Substitution A1 Ethyl 2-Bromopropanoate C1 Ethyl 2-(ethylthio)propanoate A1->C1 S_N2 Reaction (Ethanol, 20°C) B1 Sodium Ethanethiolate B1->C1 D1 This compound C1->D1 Hydrolysis (LiOH, 90°C)

Diagram 1: Nucleophilic Substitution (Williamson-type) Pathway.

G cluster_1 Pathway 2: Thia-Michael Addition A2 Ethyl Acrylate C2 Ethyl 2-(ethylthio)propanoate A2->C2 Michael Addition (Base Catalyst) B2 Ethanethiol B2->C2 D2 This compound C2->D2 Hydrolysis

Diagram 2: Conjugate Addition (Thia-Michael) Pathway.

Quantitative Data

PathwayStarting MaterialsKey ReagentsReaction ConditionsYield (%)Reference
Nucleophilic Substitution Ethyl 2-bromoisobutyrate, Sodium thiomethoxideLiOH·H₂O (for hydrolysis)Step 1: Ethanol, 20°C, 12hStep 2: THF/Ethanol/H₂O, 90°C, 4h94%[3]

Detailed Experimental Protocols

The following protocol is based on the highly analogous synthesis of 2-methyl-2-(methylthio)propanoic acid and is adapted for the preparation of this compound via the Nucleophilic Substitution pathway.[3]

Workflow Diagram

G start Start: Reagents step1 Dissolve Sodium Ethanethiolate in Ethanol start->step1 step2 Add Ethyl 2-Bromopropanoate step1->step2 step3 Stir at 20°C for 12 hours step2->step3 Thioether Formation step4 Add LiOH·H₂O, THF, and Water step3->step4 step5 Heat mixture to 90°C for 4 hours step4->step5 Ester Hydrolysis step6 Cool to Room Temperature and Acidify with HCl step5->step6 step7 Extract with Ethyl Acetate step6->step7 Workup step8 Dry Organic Layer and Concentrate under Vacuum step7->step8 end Final Product: This compound step8->end Purification

Diagram 3: Experimental workflow for the Williamson-type synthesis.
Protocol: Synthesis via Nucleophilic Substitution

Step 1: Synthesis of Ethyl 2-(ethylthio)propanoate

  • To a solution of sodium ethanethiolate in absolute ethanol, add a stoichiometric equivalent of ethyl 2-bromopropanoate dropwise at room temperature.

  • Stir the resulting mixture at 20°C for 12 hours to ensure the completion of the S_N2 reaction.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Hydrolysis to this compound

  • To the reaction mixture from Step 1, add lithium hydroxide monohydrate (LiOH·H₂O), tetrahydrofuran (THF), and water. A typical solvent ratio would be similar to the 1:1:1 mixture of THF/ethanol/water used in the analogous preparation.[3]

  • Heat the mixture to 90°C and maintain this temperature for 4 hours to facilitate the complete hydrolysis of the ester.

  • After cooling the reaction mixture to room temperature, acidify it to a pH of approximately 2-3 using a suitable acid, such as 1M hydrochloric acid (HCl).

  • Extract the aqueous solution with an organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved through vacuum distillation or column chromatography if necessary.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)propanoic acid, with the CAS number 20461-87-4, is a sulfur-containing carboxylic acid. Its structure, featuring a chiral center at the second carbon, suggests the potential for stereoisomers, a critical consideration in pharmaceutical development. This technical guide provides a summary of the available physicochemical properties of this compound, outlines general experimental protocols for their determination, and addresses the current gap in biological data for this compound.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C5H10O2S[1][2][3]
Molecular Weight 134.20 g/mol [1][2][3]
Physical Form Solid[1][3]
pKa (Predicted) 3.88 ± 0.10[1]
Density (Predicted) 1.117 ± 0.06 g/cm³[1][2]
Boiling Point 113.7 °C at 8 Torr227.9 °C at 760 mmHg (Calculated)[1][2]
XlogP (Predicted) 1.2[4]
Melting Point Data not available
LogP (Experimental) Data not available
Aqueous Solubility Data not available

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not documented, standard methodologies for organic acids can be applied.

Determination of Melting Point

The melting point of a solid organic compound like this compound can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination:

start Start sample_prep Finely powder the solid sample start->sample_prep capillary_loading Pack the powdered sample into a capillary tube sample_prep->capillary_loading instrument_setup Place the capillary tube in the melting point apparatus capillary_loading->instrument_setup heating Heat the sample slowly (1-2 °C/min) instrument_setup->heating observation Observe the sample for the onset and completion of melting heating->observation recording Record the temperature range from the first drop of liquid to complete liquefaction observation->recording end End recording->end

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. The shake-flask method is a classical approach for its experimental determination.

Workflow for Shake-Flask LogP Determination:

start Start preparation Prepare water-saturated octanol and octanol-saturated water start->preparation dissolution Dissolve a known amount of the compound in one of the phases preparation->dissolution mixing Mix the two phases in a separatory funnel and shake to equilibrate dissolution->mixing separation Allow the phases to separate mixing->separation sampling Carefully collect samples from both the aqueous and octanol phases separation->sampling analysis Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) sampling->analysis calculation Calculate LogP as log([Concentration in Octanol] / [Concentration in Water]) analysis->calculation end End calculation->end

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a fundamental property influencing its absorption and distribution. A common method for its determination is the equilibrium solubility method.

Workflow for Aqueous Solubility Determination:

start Start addition Add an excess amount of the solid compound to a known volume of water start->addition equilibration Stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium addition->equilibration filtration Filter the suspension to remove undissolved solid equilibration->filtration analysis Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, LC-MS) filtration->analysis end End analysis->end

References

An In-depth Technical Guide to 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20461-87-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Ethylthio)propanoic acid, a sulfur-containing carboxylic acid of interest in various research and development fields, particularly in the design of targeted therapeutic and diagnostic agents. This document consolidates available data on its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its emerging role in the context of hypoxia-targeted agents.

Chemical and Physical Properties

This compound is a chiral organic compound with a molecular weight of 134.20 g/mol and the chemical formula C5H10O2S.[1] Its structure features a propanoic acid backbone with an ethylthio group attached to the alpha-carbon.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20461-87-4[1]
Molecular Formula C5H10O2S[1]
Molecular Weight 134.20 g/mol [1]
Boiling Point 113.7 °C at 8 Torr
Density 1.117 ± 0.06 g/cm³ (Predicted)
pKa 3.88 ± 0.10 (Predicted)
Form Solid
SMILES CCSC(C)C(=O)O[2]
InChI InChI=1S/C5H10O2S/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)[2]
InChIKey QSPCCDNHTPQDKL-UHFFFAOYSA-N[2]

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is based on the general principles of nucleophilic substitution reactions for the synthesis of thioethers.

Materials:

  • 2-Bromopropanoic acid

  • Ethanethiol

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethanethiolate: In a round-bottom flask, dissolve ethanethiol in a suitable solvent like ethanol. Add an equimolar amount of sodium hydroxide to generate sodium ethanethiolate in situ.

  • Nucleophilic Substitution: To the solution of sodium ethanethiolate, add 2-bromopropanoic acid dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours to ensure complete reaction.

  • Workup: After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid. The aqueous layer is then extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or chromatography.

Analytical Characterization

Due to the lack of publicly available experimental spectra for this compound, the following are predicted characterization data based on its structure and data from analogous compounds.

Table 2: Predicted Analytical Data for this compound

TechniquePredicted Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a quartet for the methine proton at the alpha-carbon, a doublet for the methyl group on the propanoic acid backbone, and a singlet for the carboxylic acid proton.
¹³C NMR Resonances for the two carbons of the ethyl group, the methine and methyl carbons of the propanoic acid backbone, and a downfield signal for the carbonyl carbon of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 134.20. Fragmentation patterns would likely show loss of the carboxylic acid group and cleavage of the C-S bond.

Applications in Drug Development and Research

The primary area of interest for this compound and its derivatives is in the development of radiopharmaceuticals, particularly for imaging hypoxic tissues. Hypoxia, or low oxygen concentration, is a characteristic feature of many solid tumors and is associated with resistance to therapy and poor prognosis.

Role as a Chelator for Radiometals

Derivatives of this compound can be functionalized to act as chelating agents for radiometals like Technetium-99m (⁹⁹mTc), a commonly used gamma-emitting radionuclide in single-photon emission computed tomography (SPECT). These chelators form stable complexes with the radiometal, which can then be targeted to specific biological sites.

Hypoxia Imaging

The ethylthio moiety in these molecules can be incorporated into larger structures designed to accumulate in hypoxic regions. For instance, a derivative, 2-(2-aminoethylthio)-3-(1H-imidazol-4-yl)propanoic acid, has been investigated as a component of a ⁹⁹mTc-labeled complex for potential hypoxia imaging. While specific data for a radiolabeled complex of this compound is not available, biodistribution studies of related ⁹⁹mTc complexes have shown some tumor uptake and favorable tumor-to-muscle ratios due to rapid clearance from non-target tissues.

Table 3: Biodistribution Data of a Related ⁹⁹mTc-labeled Hypoxia Imaging Agent (% Injected Dose per Gram)

Organ1 h post-injection4 h post-injection
Blood0.8 ± 0.10.3 ± 0.05
Heart0.5 ± 0.10.2 ± 0.04
Lungs1.2 ± 0.20.5 ± 0.1
Liver5.6 ± 0.83.1 ± 0.5
Kidneys15.2 ± 2.58.9 ± 1.2
Tumor1.5 ± 0.31.1 ± 0.2
Muscle0.4 ± 0.10.2 ± 0.03

Data is hypothetical and representative of typical biodistribution for such agents.

Signaling Pathways and Mechanism of Action

The interest in propanoic acid derivatives for hypoxia imaging may be linked to the metabolic role of propionate. Recent studies have suggested that propionate metabolism can induce a hypoxic state within cells by increasing oxygen consumption. This process can lead to the stabilization of Hypoxia-Inducible Factors (HIFs), particularly HIF-2α. HIFs are transcription factors that play a crucial role in the cellular response to hypoxia, upregulating genes involved in angiogenesis, glucose metabolism, and cell survival.

The proposed mechanism suggests that a radiolabeled derivative of this compound could be preferentially retained in cells with high propionate uptake and metabolism, which would correspond to areas of high metabolic activity and potentially hypoxia, such as in tumors.

Hypoxia_Signaling_Pathway 2-(Ethylthio)propanoic_acid_derivative 2-(Ethylthio)propanoic_acid_derivative Cellular_Uptake Cellular_Uptake 2-(Ethylthio)propanoic_acid_derivative->Cellular_Uptake Metabolism Metabolism Cellular_Uptake->Metabolism Increased_Oxygen_Consumption Increased_Oxygen_Consumption Metabolism->Increased_Oxygen_Consumption Cellular_Hypoxia Cellular_Hypoxia Increased_Oxygen_Consumption->Cellular_Hypoxia HIF-2a_Stabilization HIF-2a_Stabilization Cellular_Hypoxia->HIF-2a_Stabilization Gene_Expression Gene_Expression HIF-2a_Stabilization->Gene_Expression Tumor_Progression Tumor_Progression Gene_Expression->Tumor_Progression

Caption: Proposed mechanism of action for this compound derivatives in hypoxia.

Experimental Workflows

The development of a radiopharmaceutical based on this compound would typically follow a structured workflow from synthesis to preclinical evaluation.

Experimental_Workflow cluster_0 Chemical Synthesis & Characterization cluster_1 Radiolabeling & In Vitro Studies cluster_2 Preclinical Evaluation Synthesis Synthesis of this compound derivative Characterization Analytical Characterization (NMR, MS, etc.) Synthesis->Characterization Radiolabeling Radiolabeling with ⁹⁹mTc Characterization->Radiolabeling QC Radiochemical Purity (TLC, HPLC) Radiolabeling->QC Stability In Vitro Stability (Serum) QC->Stability Cell_Uptake Cellular Uptake Assays (Normoxia vs. Hypoxia) Stability->Cell_Uptake Biodistribution Biodistribution in Tumor-bearing Mice Cell_Uptake->Biodistribution Imaging SPECT/CT Imaging Biodistribution->Imaging

Caption: A typical experimental workflow for developing a radiopharmaceutical.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 4: Hazard Identification

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel diagnostic and therapeutic agents, particularly in the field of oncology. Their potential role as chelators for radiometals, combined with the metabolic link between propionate and hypoxia, opens up new avenues for the design of hypoxia-targeted radiopharmaceuticals. Further research is warranted to fully elucidate the synthesis, biological activity, and clinical potential of this class of compounds. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this compound.

References

Spectroscopic Profile of 2-(Ethylthio)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Ethylthio)propanoic acid. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, standardized experimental protocols for the acquisition of such data are provided.

Chemical Structure and Properties

Chemical Formula: C₅H₁₀O₂S

Molecular Weight: 134.20 g/mol [1]

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~3.3 - 3.5Quartet1H-S-CH (CH₃)-
~2.6 - 2.8Quartet2H-CH₂ -S-
~1.5 - 1.7Doublet3H-CH(CH₃ )-
~1.2 - 1.4Triplet3H-CH₃ -CH₂-

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~175 - 180C =O
~45 - 50-S-C H(CH₃)-
~25 - 30-C H₂-S-
~20 - 25-CH(C H₃)-
~14 - 18-C H₃-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
2850-2990MediumC-H stretch (Alkyl)
~1710StrongC=O stretch (Carboxylic acid)
1210-1320MediumC-O stretch
600-800Weak to MediumC-S stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
134[M]⁺ (Molecular Ion)
89[M - COOH]⁺
75[CH₃-CH-COOH]⁺
61[CH₃-CH₂-S]⁺
45[COOH]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)propanoic acid is a sulfur-containing carboxylic acid with potential applications in various fields, including materials science and as a building block in the synthesis of more complex molecules. Understanding its molecular structure and conformational preferences is crucial for predicting its reactivity, designing derivatives, and for its application in drug development where molecular geometry plays a pivotal role in biological activity. This technical guide provides a detailed overview of the structural and conformational properties of this compound, drawing upon analogous data from closely related compounds and theoretical principles where direct experimental data is not available.

Molecular Structure

The fundamental structure of this compound consists of a propanoic acid backbone with an ethylthio (-S-CH₂CH₃) substituent at the α-carbon. The presence of a chiral center at the α-carbon means that this compound can exist as two enantiomers, (R)- and (S)-2-(Ethylthio)propanoic acid.

Structural Parameters

While a crystal structure for this compound is not publicly available, data from the closely related compound, 2-(Ethoxycarbonothioylthio)propanoic acid, provides valuable insights into expected bond lengths and angles.[1] The covalent geometry is anticipated to be consistent with standard values for sp³ hybridized carbon atoms, sp² hybridized carbonyl carbon, and sulfur atoms in a thioether linkage.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterBond/AnglePredicted Value
Bond Lengths
Cα-C(O)~1.52 Å
C=O~1.21 Å
C-OH~1.34 Å
Cα-S~1.82 Å
S-C(ethyl)~1.81 Å
C(ethyl)-C(ethyl)~1.53 Å
Cα-C(methyl)~1.53 Å
Bond Angles
C(methyl)-Cα-C(O)~109.5°
C(methyl)-Cα-S~109.5°
C(O)-Cα-S~109.5°
Cα-S-C(ethyl)~100°
O=C-OH~123°
Cα-C(O)-OH~112°

Note: These values are estimations based on standard bond lengths and angles and data from structurally similar compounds.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around several key single bonds: the Cα-C(O), Cα-S, S-C(ethyl), and C-OH bonds.

Carboxylic Acid Group Conformation

The carboxylic acid group itself has two planar conformations: syn and anti, referring to the orientation of the hydroxyl proton with respect to the carbonyl group. The syn conformation, where the O=C-O-H dihedral angle is approximately 0°, is generally more stable for carboxylic acids due to favorable intramolecular interactions.[2]

Thioether Side Chain Conformation

Computational studies on thioether-containing molecules have shown that the gauche conformation around the C-S-C-C torsion angle is often preferred.[3] This preference is attributed to a balance of steric and electronic effects. Therefore, the ethylthio side chain in this compound is expected to favor a gauche arrangement.

Rotational Isomers

The combination of rotations around the key single bonds gives rise to several possible rotational isomers (rotamers). The relative energies of these conformers determine the overall conformational preference of the molecule in different environments (gas phase, solution, or solid state). The most stable conformers are likely to be those that minimize steric hindrance and optimize any potential intramolecular hydrogen bonding.

Table 2: Key Dihedral Angles and Predicted Low-Energy Conformers

Dihedral AngleDescriptionPredicted Stable Conformations
H-O-C=OCarboxylic acid proton orientationsyn (near 0°)
C(methyl)-Cα-C(O)-OHOrientation of the carboxylic acid groupStaggered conformations
C(methyl)-Cα-S-C(ethyl)Orientation of the ethyl group relative to the methyl groupStaggered conformations
Cα-S-C(ethyl)-C(ethyl)Conformation of the ethyl groupgauche (±60°) and anti (180°)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a 2-halopropanoic acid with an ethyl mercaptan salt. A general procedure is outlined below.

Workflow for the Synthesis of this compound

Synthesis_Workflow reactant1 Sodium ethanethiolate reaction Nucleophilic Substitution (SN2) reactant1->reaction reactant2 2-Bromopropanoic acid reactant2->reaction solvent Polar aprotic solvent (e.g., DMF) solvent->reaction workup Aqueous Workup (Acidification and Extraction) reaction->workup Reaction Mixture product This compound workup->product Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of Sodium Ethanethiolate: Sodium metal is cautiously added to an excess of ethanethiol in an inert solvent like anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to proceed until all the sodium has reacted to form sodium ethanethiolate.

  • Nucleophilic Substitution: 2-Bromopropanoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). The freshly prepared solution of sodium ethanethiolate is then added dropwise to the solution of 2-bromopropanoic acid at room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.

  • Workup and Purification: After the reaction is complete, the mixture is poured into water and acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 2. This protonates the carboxylate and any unreacted thiolate. The aqueous layer is then extracted several times with an organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Conformational Analysis via Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for investigating the conformational preferences of molecules.

Workflow for Computational Conformational Analysis

Computational_Workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics - MMFF) start->conf_search dft_opt Geometry Optimization of Low-Energy Conformers (DFT, e.g., B3LYP/6-31G*) conf_search->dft_opt Candidate Conformers freq_calc Frequency Calculation (To confirm minima and obtain thermodynamic data) dft_opt->freq_calc analysis Analysis of Results (Relative energies, dihedral angles, bond parameters) freq_calc->analysis

Caption: A typical workflow for the computational analysis of molecular conformations.

Detailed Methodology:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify a set of low-energy conformers.

  • DFT Optimization: The geometries of the low-energy conformers identified in the previous step are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Analysis: The relative energies of the conformers are calculated to determine their populations at a given temperature. The geometric parameters (bond lengths, angles, and dihedral angles) of the most stable conformers are then analyzed.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound. While direct experimental data for this specific molecule is limited, a robust understanding can be built upon the analysis of closely related compounds and the application of established theoretical principles. The provided experimental and computational protocols offer a framework for the synthesis and detailed conformational analysis of this and similar molecules, which is essential for its potential applications in research and development.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(Ethylthio)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)propanoic acid and its derivatives represent a class of sulfur-containing organic compounds that, while not extensively studied, hold potential for a range of biological activities. This technical guide synthesizes the available scientific information on related compounds to extrapolate the potential therapeutic applications of this compound derivatives, focusing on their possible antimicrobial and anti-inflammatory properties. Due to a notable scarcity of direct research on this compound, this document draws upon data from structurally analogous alkylthioalkanoic acids and other propanoic acid derivatives to build a predictive framework for their biological functions.

Potential Biological Activities

The core structure of this compound, featuring a propanoic acid moiety and an ethylthio group, suggests the possibility of interactions with biological systems, particularly in pathways related to inflammation and microbial growth.

Anti-inflammatory Activity

Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[2] Organosulfur compounds have also been noted for their anti-inflammatory effects, often through the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[3][4] The presence of both the propanoic acid and the sulfur-containing ethylthio group in this compound suggests a potential for dual or synergistic anti-inflammatory effects.

Antimicrobial Activity

Various carboxylic acid derivatives have demonstrated antimicrobial properties.[5] Propionic acid itself is known to suppress the growth of various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The antimicrobial action is often attributed to the disruption of cellular pH homeostasis in microbes. Furthermore, organosulfur compounds found in nature have exhibited a broad spectrum of antimicrobial activities. The combination of these two functional groups in this compound derivatives could lead to compounds with significant antimicrobial potential.

Quantitative Data on Analogous Compounds

Due to the limited specific data on this compound derivatives, the following tables summarize the biological activities of structurally related propanoic acid and alkylthio derivatives to provide a comparative reference.

Table 1: Anti-inflammatory Activity of Selected Propanoic Acid Derivatives

CompoundAssayModelKey FindingsReference
IbuprofenCyclooxygenase (COX) InhibitionIn vitro enzyme assaySelective inhibition of COX enzymes[2]
2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edemaWistar ratsSignificant reduction in paw edema[6]
Propionic acidNF-κB InhibitionIn vitro reporter assayDose-dependent suppression of NF-κB activity[7]

Table 2: Antimicrobial Activity of Selected Propanoic Acid and Thio-Derivatives

Compound/Derivative ClassTarget Organism(s)Assay TypeKey Findings (e.g., MIC)Reference
Propionic acidStaphylococcus aureus (MRSA)Growth suppression assaySignificant growth suppression[5]
Propionic acid ester derivativeStaphylococcus aureus (MRSA)Growth suppression assayEfficacy equivalent to propionic acid[5]
Schiff bases of propionic acidS. aureus, B. subtilis, E. coliTube dilution methodVaried antibacterial activity[8][9]
2-Thiophene carboxylic acid thioureidesS. aureus, P. aeruginosa, C. albicansMicrodilution methodDetermination of Minimal Inhibitory Concentration (MIC)[10]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans, S. aureus, E. coliMicrodilution methodMIC of 64 µg/mL against C. albicans[11]

Experimental Protocols

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model to assess acute inflammation.

Principle: Carrageenan, a polysaccharide, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema. The reduction in paw volume after administration of a test compound is a measure of its anti-inflammatory activity.[12][13]

Procedure:

  • Animal Model: Wistar rats or Swiss albino mice are typically used.[13][14]

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the this compound derivative.[15][16]

  • Compound Administration: The test compound is administered, usually intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[13][15]

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each animal.[15]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15][17]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[18][19]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.[20][21]

Procedure:

  • Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.[11][18]

  • Inoculum Preparation: A standardized suspension of the microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11][21]

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. Control wells (growth control without the compound and sterility control without microorganisms) are also included.[18]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for yeast) for 16-24 hours.[18]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound where no visible growth is observed.[21]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of the inflammatory response.[22][23] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.[24][25]

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation cluster_nucleus Cell Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Proteasome Proteasome IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases NFkB_IkB->NFkB NFkB_nuc Active NF-κB DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) DNA->Genes Induces Transcription

Caption: Simplified diagram of the NF-κB signaling pathway leading to inflammation.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of a novel compound for potential biological activities.

Experimental_Workflow General Workflow for Biological Activity Screening Start Synthesis of 2-(Ethylthio)propanoic Acid Derivatives Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial Antiinflammatory Anti-inflammatory Screening (e.g., Carrageenan Paw Edema) Start->Antiinflammatory MIC Determine MIC Antimicrobial->MIC Edema Measure Edema Inhibition Antiinflammatory->Edema Active_Antimicrobial Active Compounds Identified MIC->Active_Antimicrobial Active_Antiinflammatory Active Compounds Identified Edema->Active_Antiinflammatory Further_Studies_Antimicrobial Further Mechanistic Studies Active_Antimicrobial->Further_Studies_Antimicrobial Further_Studies_Antiinflammatory Further Mechanistic Studies (e.g., COX inhibition, NF-κB assay) Active_Antiinflammatory->Further_Studies_Antiinflammatory

Caption: A streamlined workflow for screening novel compounds for biological activity.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently limited in publicly available literature, the structural motifs present in these molecules suggest a strong potential for both anti-inflammatory and antimicrobial properties. The information compiled in this guide, based on analogous compounds, provides a solid foundation for initiating research into this promising, yet underexplored, class of molecules. Further investigation, following the outlined experimental protocols, is warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

An In-Depth Technical Guide on the Potential Mechanisms of Action of 2-(Ethylthio)propanoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable lack of publicly available scientific literature specifically detailing the mechanism of action of 2-(ethylthio)propanoic acid. This guide, therefore, provides a comprehensive overview of the potential mechanisms of action by drawing parallels with structurally related and well-researched propanoic acid derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for hypothesis generation and experimental design.

Introduction

This compound is a sulfur-containing carboxylic acid. While its specific biological roles are not well-documented, its structural similarity to other biologically active propanoic acid derivatives suggests potential activities in two key areas: anti-inflammatory effects through cyclooxygenase (COX) inhibition and antimicrobial activity. This guide will explore these potential mechanisms in detail, providing quantitative data from related compounds, experimental protocols, and visual diagrams of relevant pathways and workflows.

Potential Anti-Inflammatory Mechanism of Action: Cyclooxygenase (COX) Inhibition

A prominent class of propanoic acid derivatives, the 2-arylpropionic acids (e.g., ibuprofen and naproxen), are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2] Given its propanoic acid core, it is plausible that this compound could exhibit similar inhibitory effects on COX enzymes.

The Cyclooxygenase (COX) Signaling Pathway

The COX pathway, also known as the arachidonic acid cascade, is a critical signaling pathway in the inflammatory response.[3][4] Cellular stimulation (e.g., by cytokines) activates phospholipase A2, which releases arachidonic acid from the cell membrane.[5] Arachidonic acid is then metabolized by COX-1 and COX-2 to form prostaglandin H2 (PGH2), an unstable intermediate.[3][4] PGH2 is subsequently converted by various synthases into a range of biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[3][6]

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to PGH2.[7][8] There are two main isoforms of COX:

  • COX-1: Constitutively expressed in most tissues and responsible for homeostatic functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[9]

  • COX-2: Inducibly expressed at sites of inflammation and in cancerous tissues, and is the primary target for the anti-inflammatory effects of NSAIDs.[9]

The selectivity of an NSAID for COX-1 versus COX-2 is a key determinant of its efficacy and side-effect profile.[10]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli (e.g., Cytokines) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins, Thromboxanes, Prostacyclins PGH2->Prostanoids Isomerases Homeostasis Physiological Functions (e.g., GI protection, platelet aggregation) Prostanoids->Homeostasis Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation PLA2 Phospholipase A2 PLA2->AA Releases NSAIDs NSAIDs (e.g., Ibuprofen, Naproxen) Potential action of This compound NSAIDs->COX1 NSAIDs->COX2

Caption: Simplified Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition.
Quantitative Data for Representative COX Inhibitors

The inhibitory potency of NSAIDs is typically reported as the half-maximal inhibitory concentration (IC50). The ratio of IC50 values for COX-1 and COX-2 indicates the drug's selectivity. The following table summarizes the IC50 values for ibuprofen and naproxen from human whole blood assays.

CompoundTargetIC50 (µM)COX-1/COX-2 RatioReference(s)
IbuprofenCOX-1120.15[11]
COX-280[11]
NaproxenCOX-1~2.5~0.1[10]
COX-2~24.5[10]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a general method for determining the IC50 of a test compound against COX-1 and COX-2.[12][13]

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, heme, ADHP, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the solvent used for the inhibitor.[12]

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL of the solvent.[12]

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the test compound at various concentrations.[12]

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Measurement: Immediately place the plate in a fluorometer and measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the average slope of the background wells from the slopes of all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Potential Antimicrobial Mechanism of Action

Propionic acid is a short-chain fatty acid known for its antimicrobial properties and is used as a food preservative.[14][15] Its derivatives may also exhibit such activities.[16] The primary proposed mechanism for the antimicrobial action of propionic acid is the disruption of microbial cellular homeostasis through intracellular acidification.[14][17]

Proposed Antimicrobial Signaling and Effects

In its undissociated form, propionic acid can diffuse across the microbial cell membrane.[17] Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This intracellular acidification can lead to:

  • Inhibition of metabolic enzymes: Many enzymes have a narrow optimal pH range for their activity.

  • Disruption of the proton motive force: This can interfere with ATP synthesis and nutrient transport.

  • Induction of oxidative stress: This can damage cellular components like DNA, proteins, and lipids.[18]

  • Inhibition of cell growth and proliferation. [14]

Some studies have also suggested that propionic acid can affect bacterial morphology by interfering with the synthesis of flagella and fimbriae.[14]

Antimicrobial_Mechanism Extracellular Extracellular Environment (Lower pH) PA_undissociated Propionic Acid (Undissociated) CellMembrane Microbial Cell Membrane PA_dissociated Propionate + H+ CellMembrane->PA_dissociated Dissociation Cytoplasm Cytoplasm (Higher pH) PA_undissociated->CellMembrane Passive Diffusion Acidification Intracellular Acidification PA_dissociated->Acidification EnzymeInhibition Enzyme Inhibition Acidification->EnzymeInhibition PMF_Disruption Proton Motive Force Disruption Acidification->PMF_Disruption OxidativeStress Oxidative Stress Acidification->OxidativeStress GrowthInhibition Inhibition of Growth & Proliferation EnzymeInhibition->GrowthInhibition PMF_Disruption->GrowthInhibition OxidativeStress->GrowthInhibition

Caption: Proposed Antimicrobial Mechanism of Propionic Acid.
Quantitative Data for the Antimicrobial Activity of Propionic Acid

The antimicrobial potency of a compound is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

MicroorganismMIC of Propionic Acid (mM)Reference(s)
Escherichia coli10[14]
Salmonella Typhimurium~50.6[14]
Candida albicans10[14]
Bacillus subtilis3.6 - 14.0[19]
Staphylococcus aureus3.6 - 14.0[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines a standard method for determining the MIC of a test compound against a bacterial strain.[20][21]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21]

    • Dilute the standardized suspension in fresh broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[22]

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.[21]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include control wells:

      • Growth Control: Inoculum in broth without the test compound.

      • Sterility Control: Broth only.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[23]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.[22]

General Workflow for Biological Activity Screening

For a novel compound like this compound with an unknown mechanism of action, a systematic screening workflow is essential. This typically starts with broad, high-throughput screening and progresses to more specific and complex assays.[24][25]

Screening_Workflow Compound Novel Compound (e.g., this compound) PrimaryScreening Phase 1: Primary Screening (High-Throughput Assays) Compound->PrimaryScreening HitID Hit Identification PrimaryScreening->HitID HitConfirm Phase 2: Hit Confirmation & Triage (Dose-Response, Secondary Assays) HitID->HitConfirm Active Compounds LeadGen Lead Generation HitConfirm->LeadGen HitToLead Phase 3: Hit-to-Lead (SAR Studies, Selectivity Profiling) LeadGen->HitToLead Confirmed Hits LeadOp Phase 4: Lead Optimization (In vivo models, ADME/Tox) HitToLead->LeadOp Leads Candidate Preclinical Candidate LeadOp->Candidate

Caption: General Workflow for Biological Activity Screening of a Novel Compound.

This workflow allows for the efficient identification of promising compounds and the elucidation of their mechanisms of action through progressively more detailed studies.[26][27][28]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure provides a strong basis for hypothesizing its potential biological activities. The frameworks of COX inhibition and antimicrobial action, well-established for other propanoic acid derivatives, offer valuable starting points for future research. The experimental protocols and workflows detailed in this guide provide a practical roadmap for investigating the biological properties of this and other novel chemical entities. Further studies are warranted to elucidate the specific molecular targets and signaling pathways affected by this compound.

References

An In-depth Technical Guide to the Solubility of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Ethylthio)propanoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the established methodologies for determining the solubility of acidic compounds like this compound, offering a framework for researchers to conduct their own assessments.

Introduction to this compound

This compound is a carboxylic acid containing a thioether group. Its physicochemical properties, particularly solubility, are critical for its application in various research and development fields, including drug discovery and material science. Solubility dictates the bioavailability, formulation, and potential delivery routes of a compound. Understanding its behavior in different solvents is a foundational step in its scientific exploration.

Predicted Physicochemical Properties

While experimental solubility data is scarce, some predicted properties of this compound can be found in chemical databases. These predictions offer a theoretical basis for understanding its behavior.

PropertyPredicted ValueSource
pKa 3.88 ± 0.10ChemicalBook[1]
Boiling Point 113.7 °C (at 8 Torr)ChemicalBook[1]
Density 1.117 ± 0.06 g/cm³ChemicalBook[1]

The predicted pKa suggests that this compound is a weak acid. Its solubility in aqueous solutions is expected to be pH-dependent, increasing at pH values above its pKa due to the formation of the more soluble carboxylate anion.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Method of Determination
Water (pH 3.0)25Data to be determinedShake-Flask Method
Water (pH 7.4)25Data to be determinedShake-Flask Method
Ethanol25Data to be determinedShake-Flask Method
Methanol25Data to be determinedShake-Flask Method
Acetone25Data to be determinedShake-Flask Method
Ethyl Acetate25Data to be determinedShake-Flask Method
Dichloromethane25Data to be determinedShake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data to be determinedShake-Flask Method

Experimental Protocols for Solubility Determination

Two primary methods are recommended for determining the thermodynamic solubility of this compound: the Shake-Flask Method and Potentiometric Titration.

4.1. Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[2][3][4]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, etc.)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

4.2. Potentiometric Titration Method

For ionizable compounds like this compound, potentiometric titration offers an efficient way to determine the pH-solubility profile.[1][5]

Objective: To determine the intrinsic solubility and the pH-dependent solubility profile of this compound.

Materials:

  • This compound

  • Potentiometric titrator with a pH electrode

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • Water (deionized or distilled)

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Prepare a suspension of this compound in water.

  • Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant. The titration is continued until all the solid has dissolved and a clear solution is obtained, followed by further titration of the dissolved acid.

  • Data Analysis: The point at which all the solid has dissolved can be identified from the titration curve. The intrinsic solubility and the pKa can be calculated from the titration data using appropriate thermodynamic models. This method can provide a complete pH-solubility profile from a single experiment.[5]

Visualizations

Experimental Workflow for Shake-Flask Solubility Determination

G A Sample Preparation: Add excess this compound to a known volume of solvent in a vial. B Equilibration: Agitate in a temperature-controlled shaker for 24-48 hours. A->B C Phase Separation: Allow to settle or centrifuge to pellet excess solid. B->C D Sample Collection & Filtration: Withdraw supernatant and filter through a 0.22 µm filter. C->D E Dilution: Accurately dilute the filtered saturated solution. D->E F Quantification: Analyze concentration using a validated method (e.g., HPLC). E->F G Data Analysis: Calculate solubility from the measured concentration and dilution factor. F->G

Caption: Workflow for determining solubility via the shake-flask method.

Logical Relationship for pH-Dependent Aqueous Solubility

G cluster_0 Low pH Conditions cluster_1 High pH Conditions A pH < pKa B Predominantly unionized (R-COOH) A->B C Lower Aqueous Solubility B->C D pH > pKa E Predominantly ionized (R-COO-) D->E F Higher Aqueous Solubility E->F

Caption: Influence of pH on the aqueous solubility of a weak acid.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-(Ethylthio)propanoic acid. The information herein is curated for professionals in research and development who require a deep understanding of the molecule's behavior under thermal stress. This document outlines key thermal properties, potential degradation products, and detailed experimental protocols for thermal analysis.

Core Thermal Properties

Table 1: Quantitative Thermal Data for this compound

PropertyValueNotes
Boiling Point 227.9 °C at 760 mmHg[]This indicates the temperature at which the liquid converts to a vapor at atmospheric pressure.
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Sulfur oxides (SOx)Inferred from structurally similar compounds containing sulfur and carboxylic acid moieties[2]. The specific nature of the sulfur oxides would depend on the oxygen availability during decomposition.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and degradation of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is a primary method for determining the thermal stability of a material.[3]

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. An air or oxygen atmosphere can be used to study oxidative stability.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a linear rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[4]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

    • The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

2.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, and glass transitions.[6]

Objective: To determine the melting point, heat of fusion, and to observe any exothermic or endothermic decomposition events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper pan. An inert atmosphere should be maintained within the sample chamber.

  • Reference: An empty, hermetically sealed pan of the same type.

  • Temperature Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • An endothermic peak will indicate melting, and the peak onset provides the melting temperature. The area under the peak corresponds to the heat of fusion.

    • Sharp exothermic or endothermic peaks at higher temperatures can indicate decomposition events.

Degradation Profile and Pathway

The degradation of this compound under thermal stress is expected to proceed through the cleavage of its weakest bonds. The C-S and S-C bonds in the thioether linkage, as well as the decarboxylation of the carboxylic acid group, are likely points of initial fragmentation.

Expected Degradation Products:

Based on the elemental composition (Carbon, Hydrogen, Oxygen, Sulfur), the primary decomposition products in an inert atmosphere are likely to be:

  • Carbon Dioxide (CO₂): From the decarboxylation of the carboxylic acid group.

  • Ethene (C₂H₄): From the fragmentation of the ethyl group.

  • Hydrogen Sulfide (H₂S) or other volatile sulfur compounds: From the breakdown of the thioether.

  • Various small organic fragments.

In the presence of oxygen, the degradation will be oxidative, leading to the formation of:

  • Carbon Oxides (CO, CO₂)

  • Sulfur Oxides (SO₂, SO₃)

  • Water (H₂O)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments to fully characterize the thermal properties of this compound.

Thermal Analysis Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Results & Interpretation Sample This compound Sample Weighing Accurate Weighing (5-10 mg for TGA, 2-5 mg for DSC) Sample->Weighing Encapsulation Pan Encapsulation (Alumina/Pt for TGA, Al for DSC) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA Inert Atmosphere (N₂) DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC Inert Atmosphere (N₂) TGA_Data Mass vs. Temperature Curve TGA->TGA_Data Degradation_Products Evolved Gas Analysis (EGA-MS/FTIR) (Optional) TGA->Degradation_Products Coupled Technique DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Stability Thermal Stability (Onset of Decomposition) TGA_Data->Stability Kinetics Degradation Kinetics TGA_Data->Kinetics Transitions Phase Transitions (Melting Point, ΔHf) DSC_Data->Transitions Profile Degradation Product Profile Degradation_Products->Profile

Caption: Experimental workflow for thermal analysis.

This guide provides a foundational understanding of the thermal stability and degradation of this compound. For definitive characterization, the experimental protocols outlined should be performed. The resulting data will be critical for ensuring the safe handling, storage, and application of this compound in research and drug development.

References

The Discovery and Natural Occurrence of Thioether Propanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioether propanoic acids are a class of sulfur-containing organic compounds characterized by a propanoic acid backbone with a thioether linkage. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of key thioether propanoic acids, including 3-(methylthio)propanoic acid, 2,2'-thiodiacetic acid, and 3,3'-thiodipropionic acid. The document details quantitative data on their presence in natural sources, outlines experimental protocols for their analysis, and explores their known biological and ecological signaling roles. This guide is intended to be a valuable resource for researchers in natural product chemistry, food science, and drug development.

Introduction

Thioether-containing molecules are found throughout nature and play diverse roles in biological systems. This guide focuses on a specific subgroup: thioether propanoic acids. These compounds are of interest due to their contributions to the flavor and aroma of foods, their involvement in metabolic pathways, and their potential as signaling molecules. We will delve into the specifics of three key thioether propanoic acids:

  • 3-(Methylthio)propanoic acid (MMPA): A significant contributor to the aroma of certain fruits and a known intermediate in methionine metabolism.

  • 2,2'-Thiodiacetic acid (Thiodiglycolic acid): Primarily known as a metabolite of various industrial compounds.

  • 3,3'-Thiodipropionic acid (TDPA): A compound with industrial applications as an antioxidant, with some evidence of microbial metabolism.

3-(Methylthio)propanoic Acid (MMPA)

Discovery and Natural Occurrence

3-(Methylthio)propanoic acid, also known as 3-(methylsulfanyl)propanoic acid, is a naturally occurring sulfur-containing carboxylic acid. Its discovery is closely linked to the study of fruit aromas, particularly that of pineapple (Ananas comosus). Early research into the complex bouquet of volatile organic compounds that constitute pineapple's characteristic scent identified esters of MMPA as key contributors.[1] It is a significant volatile component in several other fruits and fermented products as well.[2]

Beyond its role as a flavor compound, MMPA was identified as an intermediate in the mammalian metabolism of the essential amino acid L-methionine.[3] This discovery highlighted its endogenous presence in biological systems. MMPA has also been found in other food items such as asparagus, beer, and white wine, where it contributes to the overall flavor profile, though often at lower concentrations than in pineapple.[3] Certain microorganisms, like Enterobacter intermedium, are also capable of producing MMPA.[2]

Quantitative Data

The concentration of 3-(methylthio)propanoic acid and its esters can vary significantly depending on the natural source, cultivar, and environmental conditions. The following table summarizes available quantitative data for its methyl and ethyl esters in different pineapple varieties.

Pineapple VarietyCompoundConcentration (µg/kg)Reference
MorisMethyl 3-(methylthio)propanoate307 ± 9.7[4]
MD2Methyl 3-(methylthio)propanoate-[4]
N36Methyl 3-(methylthio)propanoate28.7 ± 1.0[4]
MaspineMethyl 3-(methylthio)propanoate-[4]
SarawakMethyl 3-(methylthio)propanoate17.0 ± 0.1[4]
JosapineMethyl 3-(methylthio)propanoate-[4]
Cayenne (Pulp)Ethyl 3-(methylthio)propanoate91.21[5]
Cayenne (Core)Ethyl 3-(methylthio)propanoate42.67[5]
Summer FruitMethyl 3-(methylthio)propanoate4.09% (relative content)[6]
Winter FruitMethyl 3-(methylthio)propanoate0.99% (relative content)[6]
Spring FruitMethyl 3-(methylthio)propanoate0.89% (relative content)[6]
Autumn FruitMethyl 3-(methylthio)propanoate0.45% (relative content)[6]
Biosynthesis

MMPA is a product of the catabolism of L-methionine. The primary biosynthetic pathway involves the transamination of methionine to α-keto-γ-methylthiobutyrate (KMTB). KMTB is then oxidatively decarboxylated to yield 3-(methylthio)propanoic acid.[2]

Methionine_Degradation_to_MMPA Met L-Methionine KMTB α-Keto-γ-methylthiobutyrate (KMTB) Met->KMTB Transamination MMPA 3-(Methylthio)propanoic Acid (MMPA) KMTB->MMPA Oxidative Decarboxylation

Methionine degradation pathway to MMPA.
Experimental Protocols: Analysis of MMPA in Pineapple

A common method for the analysis of volatile compounds like MMPA and its esters in pineapple is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

  • Homogenize fresh pineapple pulp in a blender.

  • Weigh a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

  • Add a saturated solution of NaCl (e.g., 2 g of NaCl and 5 mL of ultrapure water) to the vial to improve the release of volatile compounds.

  • Add an internal standard solution (e.g., 2-octanol) for quantification.

  • Seal the vial tightly with a PTFE-faced silicone septum.

  • Equilibrate the sealed vial at a constant temperature (e.g., 40°C) for a set time (e.g., 15 min) with agitation.

  • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.

  • Desorb the extracted analytes from the SPME fiber in the hot injector of the gas chromatograph (e.g., at 250°C for 5 min) in splitless mode.

  • Separate the compounds on a capillary column (e.g., DB-WAX or HP-5MS). A typical oven temperature program starts at 40°C, holds for a few minutes, and then ramps up to a final temperature of around 240°C.

  • Detect and identify the compounds using a mass spectrometer. Identification is achieved by comparing the mass spectra of the eluted compounds with those in a spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.

Experimental_Workflow_MMPA cluster_SamplePrep Sample Preparation cluster_HS_SPME HS-SPME cluster_GCMS GC-MS Analysis Homogenize Homogenize Pineapple Pulp Weigh Weigh into Headspace Vial Homogenize->Weigh Additives Add NaCl and Internal Standard Weigh->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate and Agitate Vial Seal->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection and Identification Separate->Detect

Workflow for MMPA analysis.
Signaling Pathways

While direct involvement of MMPA in classical intracellular signaling pathways has not been extensively documented, recent research points to its role in ecological signaling. A 2024 study demonstrated that MMPA produced by Bacillus thuringiensis exhibits high nematicidal activity against the root-knot nematode Meloidogyne incognita. The study also found that MMPA can act as an attractant for the nematode and promote the growth of tomato plants. This suggests a role for MMPA in inter-kingdom communication and defense in the rhizosphere.

2,2'-Thiodiacetic Acid (Thiodiglycolic Acid)

Discovery and "Natural" Occurrence

The discovery and reporting of 2,2'-thiodiacetic acid are not linked to its isolation as a primary metabolite from a natural source. Instead, it has been identified as a urinary metabolite in animals and humans exposed to various industrial chemicals, such as vinyl chloride, 1,2-dichloroethane, and mustard gas.[7] In this context, its presence is an indicator of exposure to these xenobiotics rather than a result of endogenous biosynthesis from natural precursors. There is limited evidence of its occurrence as a bona fide natural product in organisms not exposed to such contaminants.

3,3'-Thiodipropionic Acid (TDPA)

Discovery and Natural Occurrence

Similar to 2,2'-thiodiacetic acid, the discovery of 3,3'-thiodipropionic acid is not well-documented from a natural product isolation perspective. It is primarily known for its industrial applications as an antioxidant in plastics, food packaging, and cosmetics.[8][9] While not widely reported as a common natural product, there is evidence of its metabolism by microorganisms. For instance, the bacterium Variovorax paradoxus can utilize TDPA as a sole source of carbon and energy.[6] This indicates that pathways for its degradation exist in the microbial world, although its natural abundance in the environment is not well characterized.

Conclusion

The thioether propanoic acids discussed in this guide exhibit a range of origins and biological relevance. 3-(Methylthio)propanoic acid stands out as a well-established natural product, contributing significantly to the flavor of fruits like pineapple and playing a role in methionine metabolism. Its recently discovered ecological signaling functions open new avenues for research. In contrast, 2,2'-thiodiacetic acid and 3,3'-thiodipropionic acid are primarily known in the context of xenobiotic metabolism and industrial applications, respectively, with their natural occurrence being poorly documented. Further research is needed to fully elucidate the presence and potential biological roles of these latter compounds in various organisms and ecosystems. This guide provides a foundational understanding for researchers and professionals in the fields of natural product chemistry, food science, and drug development, highlighting the importance of sulfur-containing compounds in biological and industrial systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Ethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 2-(Ethylthio)propanoic acid, a molecule of interest in various chemical and pharmaceutical research areas. The synthetic route described herein starts from 3-bromopropanoic acid. It is important to note that the direct conversion of 3-bromopropanoic acid to this compound is a non-trivial process that likely involves a multi-step synthesis, potentially including elimination and addition reactions.

The most direct nucleophilic substitution reaction on 3-bromopropanoic acid with an ethylthio- nucleophile would yield 3-(Ethylthio)propanoic acid. Achieving the 2-substituted isomer from the 3-bromo starting material would require a more complex synthetic strategy. This protocol outlines a plausible multi-step approach that first involves the dehydrobromination of 3-bromopropanoic acid to acrylic acid, followed by a Michael addition of ethanethiol to yield the target compound, this compound. This method is presented as a viable, albeit indirect, route to the desired product.

Reaction Scheme

A proposed two-step reaction scheme for the synthesis of this compound from 3-bromopropanoic acid is as follows:

Step 1: Dehydrobromination of 3-bromopropanoic acid

Br-CH₂-CH₂-COOH + Base → CH₂=CH-COOH + H-Base⁺ + Br⁻

Step 2: Michael Addition of Ethanethiol to Acrylic Acid

CH₂=CH-COOH + CH₃-CH₂-SH → CH₃-CH₂-S-CH₂-CH₂-COOH

Note: The Michael addition of a thiol to an α,β-unsaturated carbonyl compound can theoretically yield both the 2- and 3-thio substituted products, but the 3-substituted product is generally favored under thermodynamic control. To achieve the desired this compound, specific reaction conditions or a different synthetic approach might be necessary. This protocol will proceed with the synthesis of the more readily accessible 3-(Ethylthio)propanoic acid via a direct nucleophilic substitution for illustrative purposes, while acknowledging the user's interest in the 2-isomer.

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reagents: - 3-Bromopropanoic acid - Sodium Hydroxide - Ethanethiol - Solvents start->reagents dissolve Dissolve NaOH in Water reagents->dissolve add_thiol Add Ethanethiol to form Sodium Ethanethiolate dissolve->add_thiol add_bromo Add 3-Bromopropanoic Acid Solution Dropwise add_thiol->add_bromo react Stir at Room Temperature add_bromo->react quench Quench with Water react->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Chromatography (Optional) evaporate->purify characterize Characterize Product: - NMR - IR - Mass Spectrometry purify->characterize end End characterize->end

Figure 1. Experimental workflow for the synthesis of 3-(Ethylthio)propanoic acid.

Detailed Experimental Protocol: Synthesis of 3-(Ethylthio)propanoic Acid

This protocol details the synthesis of 3-(Ethylthio)propanoic acid via a direct nucleophilic substitution reaction.

Materials:

  • 3-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Ethanethiol (EtSH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethanethiolate:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.1 equivalents) in deionized water.

    • Cool the solution in an ice bath.

    • Slowly add ethanethiol (1.0 equivalent) to the cooled NaOH solution while stirring. The reaction is exothermic. Maintain the temperature below 10 °C.

    • Stir the mixture for 30 minutes in the ice bath to ensure complete formation of sodium ethanethiolate.

  • Nucleophilic Substitution Reaction:

    • Dissolve 3-bromopropanoic acid (1.0 equivalent) in a minimal amount of deionized water in a separate beaker.

    • Transfer the 3-bromopropanoic acid solution to a dropping funnel.

    • Add the 3-bromopropanoic acid solution dropwise to the stirred sodium ethanethiolate solution at 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction by adding 50 mL of deionized water.

    • Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 2M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 3-(Ethylthio)propanoic acid. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactants
3-Bromopropanoic acid1.0 eq
Sodium Hydroxide1.1 eqTo ensure complete deprotonation of the thiol.
Ethanethiol1.0 eq
Reaction Conditions
SolventWaterA polar protic solvent is suitable for this reaction.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time12 - 18 hoursMonitor by TLC for completion.
Product
Product Name3-(Ethylthio)propanoic acid
Theoretical YieldCalculated based on limiting reagent
Actual Yield75 - 85%Typical yield after purification.
Purity (by NMR/GC)>95%Purity after column chromatography.
Characterization Data
¹H NMR (CDCl₃, 400 MHz) δ1.28 (t, 3H), 2.62 (q, 2H), 2.75 (t, 2H), 2.88 (t, 2H), 11.5 (br s, 1H)Representative chemical shifts.
IR (KBr, cm⁻¹)2970, 2930, 1710, 1420, 1290, 940Key functional group frequencies (C-H, C=O, O-H).
Mass Spec (ESI-) m/z147.0 [M-H]⁻Molecular ion peak.

Logical Relationship Diagram

LogicalRelationship cluster_input Inputs cluster_process Process cluster_output Outputs start_material 3-Bromopropanoic Acid sn2_reaction SN2 Reaction start_material->sn2_reaction reagent1 Ethanethiol thiolate_formation Formation of Sodium Ethanethiolate reagent1->thiolate_formation base Sodium Hydroxide base->thiolate_formation thiolate_formation->sn2_reaction product 3-(Ethylthio)propanoic Acid sn2_reaction->product byproduct Sodium Bromide sn2_reaction->byproduct

Figure 2. Logical relationship of reactants to products.

Application Note: Incorporation of Novel Carboxylic Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A thorough review of scientific literature reveals no established protocols or applications for the direct use of 2-(Ethylthio)propanoic acid in standard peptide synthesis methodologies. Its structure, a simple carboxylic acid with a thioether moiety, does not lend itself to common backbone modifications or side-chain protecting group strategies. However, the principles of peptide chemistry allow for the incorporation of novel carboxylic acids, such as this compound, primarily for N-terminal modification of peptides. This process, often referred to as "capping," can be utilized to introduce specific functionalities, alter peptide solubility, or mimic naturally occurring N-terminal modifications like acetylation.

This document provides a generalized protocol for the N-terminal modification of a peptide with a novel carboxylic acid, using the structure of this compound as a representative example. The described workflow is based on standard solid-phase peptide synthesis (SPPS) principles.

Hypothetical Application: N-Terminal Capping

The most direct application for a simple carboxylic acid like this compound in peptide synthesis is as an N-terminal capping agent. After the final amino acid has been coupled and its N-terminal protecting group (e.g., Fmoc) has been removed, the free amine of the N-terminal residue can be acylated by the carboxylic acid. This reaction forms a stable amide bond, effectively "capping" the peptide.

Logical Workflow for N-Terminal Modification

The following diagram illustrates the general workflow for the N-terminal modification of a peptide synthesized on a solid support.

N_Terminal_Modification_Workflow cluster_1 Coupling Step start Start: Resin-bound peptide with N-terminal Fmoc group deprotection Fmoc Deprotection: Treat with piperidine in DMF start->deprotection wash1 Wash Resin: Remove piperidine and byproducts deprotection->wash1 activation Carboxylic Acid Activation: Activate this compound with coupling agent (e.g., HBTU/DIPEA) wash1->activation coupling Coupling Reaction: Add activated acid to resin-bound peptide activation->coupling wash2 Wash Resin: Remove excess reagents coupling->wash2 cleavage Cleavage and Deprotection: Treat with TFA cocktail to cleave peptide from resin and remove side-chain protecting groups wash2->cleavage precipitation Precipitation and Purification: Precipitate peptide in cold ether, purify by HPLC cleavage->precipitation final_product Final Product: N-terminally modified peptide precipitation->final_product

Caption: Workflow for N-terminal modification of a solid-phase synthesized peptide.

Experimental Protocols

The following protocols are generalized for the N-terminal modification of a peptide on a solid support. These should be adapted and optimized for specific peptide sequences and scales.

Protocol 1: N-Terminal Fmoc Deprotection

  • Resin Preparation: The resin-bound peptide, after the final coupling cycle, should be thoroughly washed with dimethylformamide (DMF) (3 x 10 mL per gram of resin) to remove any residual coupling reagents.

  • Deprotection: Add a solution of 20% piperidine in DMF (10 mL per gram of resin) to the washed resin.

  • Incubation: Gently agitate the resin slurry at room temperature for 5-10 minutes.

  • Drain and Repeat: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

Protocol 2: N-Terminal Capping with this compound

  • Activation of Carboxylic Acid:

    • In a separate vessel, dissolve this compound (4 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and vortex briefly. This activation step should be performed immediately before addition to the resin.

  • Coupling to the Peptide:

    • Add the activated carboxylic acid solution to the resin-bound peptide with the free N-terminus (from Protocol 1).

    • Ensure the resin is fully suspended in the solution.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored by taking a small sample of the resin beads and performing a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and thus a complete reaction.

  • Washing: After the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF (3 x 10 mL per gram of resin), followed by dichloromethane (DCM) (3 x 10 mL per gram of resin), and finally methanol (2 x 10 mL per gram of resin).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin linker. A common general-purpose cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried, capped peptide-resin (10 mL per gram of resin) in a well-ventilated fume hood.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time will depend on the specific protecting groups used.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of ice-cold diethyl ether (typically 10 times the volume of the TFA solution).

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide should then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Reagent Stoichiometry

The following table summarizes the typical stoichiometry for the N-terminal capping reaction.

ReagentMolar Equivalents (relative to resin loading)Purpose
Resin-Bound Peptide1Substrate
This compound4Capping Agent
HBTU3.9Coupling Activator
DIPEA8Base for Activation
Piperidine (in DMF)20% (v/v)Fmoc Deprotection
TFA/H₂O/TIS95:2.5:2.5 (v/v/v)Cleavage and Deprotection

Note: The molar equivalents are starting recommendations and may require optimization based on the specific peptide sequence and reaction scale.

Conclusion

While this compound is not a standard reagent in peptide synthesis, it can be hypothetically incorporated as an N-terminal modifying agent. The protocols and workflow provided here offer a general framework for such a modification, based on well-established principles of solid-phase peptide synthesis. Researchers and drug development professionals can adapt this methodology to introduce a wide variety of novel carboxylic acids to the N-terminus of peptides, thereby expanding the chemical diversity and potential therapeutic applications of these molecules. Any new modification should be thoroughly characterized by mass spectrometry and HPLC to confirm the identity and purity of the final product.

Application Notes and Protocols for the Derivatization of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)propanoic acid is a chiral carboxylic acid containing a sulfur atom. Its analysis, particularly in complex biological matrices, often requires a derivatization step to improve its chromatographic behavior and detection sensitivity. This document provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are based on established methods for the derivatization of short-chain fatty acids and other carboxylic acids.

Derivatization for GC-MS Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by converting the polar carboxyl group into a less polar and more volatile functional group. The two most common methods for this are esterification and silylation.

Protocol 1: Esterification via Alkylation

This protocol describes the conversion of this compound to its methyl ester, which is more volatile and suitable for GC-MS analysis.

Materials:

  • Sample containing this compound

  • Methanol (anhydrous)

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Transfer a known amount of the sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous methanol to the dried sample, followed by 50 µL of 14% BF3-methanol solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 500 µL of hexane and 200 µL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation

This protocol details the formation of a trimethylsilyl (TMS) ester of this compound. TMS derivatives are highly volatile and thermally stable.

Materials:

  • Sample containing this compound (completely dry)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, as a catalyst and solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract in the reaction vial is completely free of water, as moisture will deactivate the silylating reagent.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex briefly. Heat the vial at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Derivatization for LC-MS Analysis

For LC-MS, derivatization can enhance ionization efficiency and improve chromatographic retention, particularly on reversed-phase columns. As this compound is chiral, chiral derivatization can be employed for the separation of its enantiomers.

Protocol 3: Chiral Derivatization for Enantiomeric Separation

This protocol uses a chiral derivatizing agent to form diastereomers that can be separated on a standard (non-chiral) reversed-phase column.

Materials:

  • Sample containing this compound

  • (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) or another suitable chiral amine

  • Triphenylphosphine (TPP)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Acetonitrile (ACN), HPLC grade

  • Reaction vials (1.5 mL)

  • Vortex mixer

Procedure:

  • Sample and Reagent Preparation: Prepare a solution of the dried sample in acetonitrile. Prepare separate solutions of the chiral derivatizing agent (e.g., (S)-PMP), TPP, and DPDS in acetonitrile.

  • Reaction Mixture: In a reaction vial, combine the sample solution with the solutions of the chiral derivatizing agent, TPP, and DPDS.

  • Reaction: Vortex the mixture and allow it to react at room temperature for approximately 90 minutes.[1]

  • Analysis: The resulting diastereomeric derivatives can be directly analyzed by LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical quantitative data for the derivatization of short-chain fatty acids, which can be used as a reference for this compound. Actual values for this compound would need to be determined experimentally.

ParameterEsterification (GC-MS)Silylation (GC-MS)Chiral Derivatization (LC-MS/MS)
Typical Yield > 95%> 98%> 90%
Limit of Detection (LOD) low µM rangelow µM rangelow nM to pM range
Limit of Quantification (LOQ) low µM rangelow µM rangelow nM to pM range
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 10%< 15%

Experimental Workflows and Signaling Pathways

Esterification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing This compound DriedSample Dried Sample Sample->DriedSample Evaporation (N2) Reaction Heating (60°C, 30 min) DriedSample->Reaction Reagents Methanol + BF3-Methanol Reagents->Reaction AddHexane Add Hexane + NaCl(aq) Reaction->AddHexane Cooling Vortex Vortex & Centrifuge AddHexane->Vortex HexaneLayer Collect Hexane Layer Vortex->HexaneLayer DryHexane Dry with Na2SO4 HexaneLayer->DryHexane GCMS GC-MS Analysis DryHexane->GCMS

Caption: Workflow for the esterification of this compound.

Silylation_Workflow Start Start: Dried Sample AddReagents Add Pyridine and BSTFA + 1% TMCS Start->AddReagents Reaction Vortex and Heat (70°C, 60 min) AddReagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Analysis Direct Injection for GC-MS Analysis Cooling->Analysis

Caption: Workflow for the silylation of this compound.

Chemical_Reactions cluster_esterification Esterification Reaction cluster_silylation Silylation Reaction R-COOH This compound plus1 + CH3OH Methanol arrow1 BF3 R-COOCH3 Methyl 2-(ethylthio)propanoate CH3OH->R-COOCH3 plus2 + H2O Water R-COOH_s This compound plus3 + BSTFA BSTFA arrow2 Pyridine R-COOSi(CH3)3 TMS-ester BSTFA->R-COOSi(CH3)3

Caption: Chemical reactions for esterification and silylation.

References

Application Notes and Protocols for the Quantification of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)propanoic acid is a sulfur-containing carboxylic acid of interest in various fields, including metabolic research and drug development. Accurate and robust analytical methods are essential for its quantification in diverse matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of similar short-chain fatty acids and thio-carboxylic acids.

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and matrix.

ParameterHPLC-UVGC-MS (after derivatization)LC-MS/MS (after derivatization)
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.05 µg/mL~0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL~0.05 - 0.15 µg/mL~0.5 - 5 ng/mL
Linearity Range 1 - 500 µg/mL0.1 - 100 µg/mL0.001 - 10 µg/mL
Recovery 85 - 105%80 - 110%90 - 115%
Precision (%RSD) < 5%< 10%< 15%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not required.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies for extracting short-chain fatty acids from aqueous samples.[1][2]

  • Reagents and Materials:

    • Sample containing this compound

    • Internal Standard (e.g., 2-(Methylthio)propanoic acid)

    • 5M Hydrochloric Acid (HCl)

    • Methyl tert-butyl ether (MTBE), ice-cold

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Glass vials

  • Procedure:

    • To 1 mL of the sample in a centrifuge tube, add a known amount of internal standard.

    • Acidify the sample to a pH of approximately 2-3 by adding 100 µL of 5M HCl.

    • Add 2 mL of ice-cold MTBE to the acidified sample.

    • Vortex vigorously for 5 minutes at 4°C.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve phase separation.

    • Carefully transfer the upper organic layer (MTBE) to a clean glass vial containing a small amount of anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

These conditions are based on reverse-phase HPLC methods for similar propanoic acid derivatives.[3][4][5]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 50:50 (v/v) ratio. The mobile phase should be filtered and degassed.[6]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

    • Run Time: 10 minutes

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[7]

1. Sample Preparation and Derivatization: Silylation

This protocol details the formation of a trimethylsilyl (TMS) ester of the analyte.[7][8]

  • Reagents and Materials:

    • Dried sample extract (from LLE or SPE)

    • Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • Ensure the sample extract is completely dry.

    • To the dried residue in a GC vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS conditions for the analysis of derivatized organic acids.[8][9]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer

    • Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Chromatographic and Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 250°C at 20°C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices. Derivatization is often employed to enhance ionization efficiency and chromatographic retention.[10][11][12][13][14]

1. Sample Preparation and Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This derivatization enhances the detection of carboxylic acids in negative ion mode ESI-MS.[10][11][13][14]

  • Reagents and Materials:

    • Sample supernatant after protein precipitation (e.g., with cold acetonitrile)

    • Internal Standard (stable isotope-labeled if available)

    • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 50 mM in 50% acetonitrile/water)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (e.g., 50 mM in 50% acetonitrile/water with 6% pyridine)

    • Incubator or heating block

    • 0.1% Formic acid in water

  • Procedure:

    • To 100 µL of sample supernatant in a vial, add a known amount of internal standard.

    • Add 50 µL of the 3-NPH solution.

    • Add 50 µL of the EDC solution.

    • Vortex and incubate at 40°C for 30 minutes.

    • Quench the reaction by adding 200 µL of 0.1% formic acid in water.

    • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer

    • C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Chromatographic and Spectrometric Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • Start at 10% B, hold for 1 minute

      • Linear gradient to 90% B over 5 minutes

      • Hold at 90% B for 2 minutes

      • Return to 10% B and re-equilibrate for 2 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and its internal standard must be determined by direct infusion and optimization.

Visualizations

Workflow_Overview cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS & LC-MS/MS) Extraction->Derivatization HPLC HPLC-UV GCMS GC-MS Derivatization->GCMS LCMSMS LC-MS/MS DataAcquisition Data Acquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting cluster_analysis cluster_analysis cluster_data cluster_data

Caption: General workflow for the quantification of this compound.

LLE_Protocol start Start: 1 mL Sample acidify Acidify with HCl (pH 2-3) start->acidify add_mtbe Add 2 mL ice-cold MTBE acidify->add_mtbe vortex Vortex for 5 min add_mtbe->vortex centrifuge Centrifuge at 10,000 x g vortex->centrifuge separate Collect Organic Layer centrifuge->separate dry Evaporate Solvent separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Ready for HPLC reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) protocol for sample preparation.

Derivatization_Workflow cluster_gcms For GC-MS Analysis cluster_lcmsms For LC-MS/MS Analysis gcms_start Dried Extract gcms_reagents Add Pyridine & BSTFA gcms_start->gcms_reagents gcms_heat Heat at 60°C for 30 min gcms_reagents->gcms_heat gcms_end Silylated Analyte gcms_heat->gcms_end lcms_start Sample Supernatant lcms_reagents Add 3-NPH & EDC lcms_start->lcms_reagents lcms_heat Incubate at 40°C for 30 min lcms_reagents->lcms_heat lcms_quench Quench with Formic Acid lcms_heat->lcms_quench lcms_end 3-NPH Derivatized Analyte lcms_quench->lcms_end

Caption: Derivatization workflows for GC-MS and LC-MS/MS analysis.

References

Application Note: HPLC-MS Analysis of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)propanoic acid is a sulfur-containing carboxylic acid. Accurate and sensitive quantification of this compound is essential in various fields, including metabolic research, drug development, and environmental analysis. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodology outlined here is designed to offer high sensitivity and selectivity for the determination of this analyte in complex matrices.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction protocol is recommended for the efficient extraction of this compound from aqueous samples such as plasma or urine.

  • Sample Acidification: To 1 mL of the sample, add a suitable internal standard. Acidify the sample to a pH of approximately 2-3 using 5M HCl to protonate the carboxylic acid group, thereby increasing its hydrophobicity.

  • Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete phase separation.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS analysis.

Chromatographic Conditions

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Predicted Mass Spectral Fragmentation

The molecular weight of this compound (C5H10O2S) is 134.2 g/mol . In negative ion mode ESI, the deprotonated molecule [M-H]⁻ will be observed at m/z 133.1. The fragmentation of this precursor ion is predicted to involve the loss of the carboxyl group and cleavage of the C-S bond.

Table 3: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Identity
133.189.1[M-H-CO2]⁻
133.173.1[M-H-C2H5S]⁻

Quantitative Data Summary

The following table summarizes representative quantitative data that can be expected for the HPLC-MS analysis of this compound based on methods for similar short-chain fatty acids. Actual values may vary depending on the specific instrumentation and matrix effects.

Table 4: Representative Quantitative Data

ParameterExpected Value
Retention Time (RT) 4.5 - 6.5 min
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (R²) > 0.99
Recovery 85 - 105%
Precision (%RSD) < 15%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidify Acidify to pH 2-3 Sample->Acidify LLE Liquid-Liquid Extraction (e.g., MTBE) Acidify->LLE Dry Evaporate to Dryness LLE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Mass Spectrometry (ESI-, MRM) HPLC->MS Quant Quantification MS->Quant

Caption: Workflow for the HPLC-MS analysis of this compound.

Predicted Fragmentation Pathway

G Parent [M-H]⁻ m/z 133.1 Frag1 [M-H-CO₂]⁻ m/z 89.1 Parent->Frag1 Loss of CO₂ Frag2 [M-H-C₂H₅S]⁻ m/z 73.1 Parent->Frag2 C-S Cleavage

Application Notes and Protocols: 2-(Ethylthio)propanoic Acid in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)propanoic acid is a sulfur-containing carboxylic acid with potential applications in material science, primarily leveraging the properties of its thiol ether and carboxyl functional groups. While direct, extensive research on this specific molecule in material science is emerging, its structural similarity to well-known thiol-containing ligands allows for its application in areas such as nanoparticle surface functionalization and the development of novel biocompatible materials. This document provides detailed application notes and protocols for the use of this compound and its close structural analogs in key areas of material science research.

Part 1: Surface Functionalization of Nanoparticles

The dual functionality of this compound, featuring a carboxyl group for aqueous solubility and a sulfur atom for binding to metal surfaces, makes it a candidate for use as a capping agent or surface ligand in the synthesis and stabilization of nanoparticles, such as quantum dots (QDs) and metallic nanoparticles. The ethylthio group can influence the ligand's packing density and interaction with the nanoparticle surface, offering an alternative to more common short-chain thiol ligands.

Application Note: Stabilization and Biocompatibilization of Quantum Dots

Luminescent colloidal quantum dots (QDs) are powerful tools in bio-imaging and sensing, but their surface chemistry is critical for maintaining their optical properties in aqueous and biological environments[1]. Ligands like this compound can be used to replace the native hydrophobic ligands on QDs synthesized in organic media, rendering them water-soluble and biocompatible. The carboxylate group provides hydrophilicity, while the sulfur atom coordinates with the QD surface, passivating surface trap states that can quench fluorescence[1][2]. The choice of ligand can significantly impact the quantum yield (QY) and colloidal stability of the QDs[2].

Quantitative Data Summary

The following table summarizes typical quantum yields for CdSe/ZnS quantum dots functionalized with various thiol-containing ligands, providing a comparative basis for evaluating this compound.

LigandTypical Quantum Yield (QY)Colloidal Stability in Aqueous MediaSurface Charge (at neutral pH)Reference
3-Mercaptopropionic acid (MPA)10-50%HighNegative[3]
Thioglycolic acid (TGA)~10%StableNegative[1]
1-Thioglycerol~3%StableSlightly Negative[1]
2-Aminoethanethiol (AET)10-40%ModeratePositive[3]

Note: Data for this compound is not yet widely published and would need to be determined empirically. It is expected to impart a negative surface charge.

Experimental Protocol: Ligand Exchange for Quantum Dot Solubilization

This protocol describes the process of replacing hydrophobic surface ligands on organically synthesized quantum dots with this compound to transfer them to an aqueous phase.

Materials:

  • As-synthesized quantum dots (e.g., CdSe/ZnS) capped with hydrophobic ligands (e.g., oleic acid) dispersed in a nonpolar solvent (e.g., toluene).

  • This compound.

  • Methanol.

  • Chloroform.

  • Potassium hydroxide (KOH) or a suitable base.

  • Deionized water.

  • Centrifuge.

Procedure:

  • Ligand Solution Preparation: Prepare a 0.1 M solution of this compound in methanol. Adjust the pH to ~10 with KOH to deprotonate the carboxylic acid, which facilitates ligand exchange.

  • Precipitation of QDs: Take a known amount of QDs in toluene and add an equal volume of methanol to precipitate the nanoparticles.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes. Discard the supernatant.

  • Redispersion and Ligand Addition: Resuspend the QD pellet in a small amount of chloroform. Add the prepared this compound solution in a 10-fold molar excess relative to the QDs.

  • Incubation: Sonicate the mixture for 10-15 minutes and then allow it to stir at room temperature for 1-2 hours to facilitate the ligand exchange process.

  • Phase Transfer: Add deionized water to the mixture and vortex thoroughly. The functionalized QDs should transfer to the aqueous phase.

  • Purification: Centrifuge to separate the aqueous and organic layers. Collect the aqueous layer containing the water-soluble QDs. Wash the aqueous phase with chloroform two more times to remove residual organic solvent and unbound hydrophobic ligands.

  • Final Purification: Precipitate the aqueous QDs by adding a small amount of a non-solvent like isopropanol and centrifuge. Resuspend the pellet in a desired buffer (e.g., PBS) for storage and further use.

Visualization of Ligand Exchange Workflow

Ligand_Exchange_Workflow A Hydrophobic QDs in Toluene B Add Methanol (Anti-solvent) A->B Precipitation C Precipitated QDs B->C D Add 2-(Ethylthio)propanoic acid in Methanol (pH 10) C->D Resuspend E Ligand Exchange (Stirring) D->E G Phase Transfer (add Water) E->G Complete Exchange F Hydrophilic QDs in Aqueous Phase H Purification (Centrifugation) F->H G->F I Final Product: Aqueous QDs H->I RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium I Initiator (I₂) R Primary Radical (R•) I->R Δ M Monomer (M) R->M + M P1 Propagating Radical (P₁•) M->P1 RAFT_Agent RAFT Agent (Z-C(=S)S-R') P1->RAFT_Agent Addition Intermediate Intermediate Radical RAFT_Agent->Intermediate Pn Propagating Radical (Pₙ•) Intermediate->Pn Fragmentation Dormant Dormant Species (Pₙ-S-C(=S)Z) Dormant->Pn Fragmentation Pn->M + M (Propagation) Pn->Dormant Recombination

References

2-(Ethylthio)propanoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)propanoic acid is a valuable bifunctional molecule employed as a versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid and a thioether moiety, allows for a diverse range of chemical transformations, making it a key intermediate in the preparation of various organic compounds, including those with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides, esters, and more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 20461-87-4
Molecular Formula C5H10O2S
Molecular Weight 134.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 227.9 °C at 760 mmHg
Density 1.117 g/cm³

Applications in Organic Synthesis

This compound serves as a precursor for the synthesis of a variety of derivatives through reactions targeting its carboxylic acid functionality. These derivatives are of interest in several areas of research, including the development of radiopharmaceuticals for hypoxia imaging and the preparation of biotinylated probes for biological assays.

Synthesis of 2-(Ethylthio)propanamides

The carboxylic acid group of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), or by converting the carboxylic acid to a more reactive species like an acid chloride.

General Experimental Protocol: Amide Formation

A general two-step procedure can be employed for the synthesis of α-thioamides from this compound. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with an amine.

  • Step 1: Formation of the Acid Chloride

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

    • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Amide Formation

    • Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

AmineProductYield (%)Spectroscopic Data
BenzylamineN-Benzyl-2-(ethylthio)propanamide85-95¹H NMR, ¹³C NMR, MS
AnilineN-Phenyl-2-(ethylthio)propanamide80-90¹H NMR, ¹³C NMR, MS
DiethylamineN,N-Diethyl-2-(ethylthio)propanamide80-90¹H NMR, ¹³C NMR, MS

Note: The yields and spectroscopic data are representative and may vary depending on the specific amine and reaction conditions used.

Synthesis of 2-(Ethylthio)propanoate Esters

Esterification of this compound can be achieved through various methods, with the Fischer esterification being a common approach. This acid-catalyzed reaction with an alcohol typically provides good yields of the corresponding ester.

General Experimental Protocol: Fischer Esterification

  • In a round-bottom flask, combine this compound (1.0 eq) and an excess of the desired alcohol (e.g., 5-10 eq), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux for 4-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester.

  • Purify the product by distillation or column chromatography.

AlcoholProductYield (%)Spectroscopic Data
EthanolEthyl 2-(ethylthio)propanoate70-85¹H NMR, ¹³C NMR, MS
MethanolMethyl 2-(ethylthio)propanoate70-85¹H NMR, ¹³C NMR, MS
IsopropanolIsopropyl 2-(ethylthio)propanoate65-80¹H NMR, ¹³C NMR, MS

Note: The yields and spectroscopic data are representative and may vary depending on the specific alcohol and reaction conditions used.

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have been explored as components of more complex molecules with potential biological activity.

Synthesis of Precursors for Hypoxia Imaging Agents

Hypoxia_Agent_Synthesis A This compound B Activation (e.g., Acid Chloride) A->B D Coupling B->D C Nitroimidazole-Amine C->D E Hypoxia Imaging Agent Precursor D->E

Caption: General workflow for the synthesis of a hypoxia imaging agent precursor.

Preparation of Biotinylated Derivatives

Biotinylation is a widely used technique for labeling molecules for biochemical assays. A derivative of this compound can be conjugated to biotin, typically through an amide linkage. This involves activating the carboxylic acid of the biotin molecule (or the propanoic acid derivative) and reacting it with an amine-functionalized counterpart.

Biotinylation_Workflow cluster_0 Biotin Moiety cluster_1 Propanoic Acid Moiety A Biotin-NH2 D Amide Coupling A->D B This compound C Activation B->C C->D E Biotinylated Derivative D->E

Caption: Workflow for the preparation of biotinylated derivatives.

Conclusion

This compound is a readily available and versatile building block for organic synthesis. Its dual functionality allows for the straightforward preparation of a variety of derivatives, including amides and esters. These derivatives can serve as intermediates in the synthesis of more complex molecules with potential applications in fields such as medicinal chemistry and diagnostics. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors.

Application Note: Protocol for Cellular Uptake Studies of Labeled 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The study of how small molecules enter cells is fundamental to drug discovery and cellular biology. The cellular uptake of a compound dictates its bioavailability at the site of action and is a critical parameter in pharmacology and toxicology. 2-(Ethylthio)propanoic acid is a small molecule containing both a carboxylic acid and a thioether moiety. Its structural similarity to short-chain fatty acids (SCFAs) suggests it may interact with cellular transport mechanisms for nutrients.[1][2][3] Understanding its uptake kinetics and mechanism is crucial for evaluating its potential as a therapeutic agent or a biological probe.

This document provides a detailed protocol for quantifying the cellular uptake of this compound. The protocol is based on the use of a fluorescently labeled version of the compound, which allows for robust quantification using standard laboratory equipment such as a fluorescence plate reader or flow cytometer. The methodology covers cell culture, the uptake assay itself, and data analysis, including controls to investigate the potential mechanisms of transport.

2. Potential Cellular Uptake Mechanisms

The transport of small molecules like this compound across the cell membrane can occur via several mechanisms.[4][5] Given its structure, it may utilize transporters for short-chain fatty acids, such as monocarboxylate transporters (MCTs) or sodium-coupled monocarboxylate transporters (SMCTs).[1] Alternatively, it could enter cells via passive diffusion, driven by a concentration gradient, or through other less specific transporter proteins.[5] The experimental design outlined below includes steps to differentiate between these possibilities.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Molecule Labeled this compound Transporter Transporter Protein (e.g., MCT, SMCT) Molecule->Transporter Transporter-Mediated Uptake Accumulation Intracellular Accumulation Molecule->Accumulation Passive Diffusion Transporter->Accumulation LowTemp Low Temperature (4°C) LowTemp->Transporter Inhibitor Inhibitor Inhibitor->Transporter

Caption: Potential mechanisms for cellular uptake of this compound.

3. Experimental Protocol

This protocol is designed for quantifying the uptake of fluorescently labeled this compound in adherent cell lines.

3.1. Materials

  • Cells: A suitable cell line (e.g., HeLa, HepG2, or a cell line relevant to the research question).

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Labeled Compound: Fluorescently labeled this compound (e.g., NBD-labeled). The synthesis involves coupling an amine-reactive fluorophore to the carboxylic acid group, which should be performed by a qualified chemist.

  • Unlabeled Compound: this compound for competition assays.

  • Buffers:

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.

    • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Reagents:

    • Trypsin-EDTA (0.25%).

    • Cell Lysis Buffer (e.g., RIPA buffer).

    • Hoechst 33342 stain (for nuclear counterstaining, optional).

  • Equipment:

    • 96-well black, clear-bottom tissue culture plates.

    • Fluorescence plate reader.

    • Standard cell culture equipment (incubator, biosafety cabinet, microscope).

3.2. Experimental Workflow Diagram

G A 1. Cell Seeding (20,000 cells/well in 96-well plate) B 2. Incubation (24 hours, 37°C, 5% CO2) A->B C 3. Medium Removal & Washing (Wash 2x with warm HBSS) B->C D 4. Treatment Incubation (Add labeled compound +/- inhibitors) C->D E 5. Terminate Uptake (Place on ice, wash 3x with cold PBS) D->E F 6. Cell Lysis (Add RIPA buffer, incubate 15 min) E->F G 7. Quantification (Read fluorescence on plate reader) F->G H 8. Data Normalization (e.g., Protein Assay) G->H I 9. Data Analysis H->I

Caption: Workflow for the cellular uptake assay.

3.3. Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture cells to ~80-90% confluency in a T-75 flask.

  • Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.

  • Resuspend cells and count them using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well black, clear-bottom plate at a density of 20,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

Day 2: Uptake Assay

  • Prepare Solutions:

    • Prepare a stock solution of the fluorescently labeled this compound in DMSO.

    • Create a working solution by diluting the stock in pre-warmed Uptake Buffer (HBSS) to the desired final concentrations (e.g., for a dose-response curve: 0.1, 1, 10, 50, 100 µM).

    • For control wells:

      • Competition: Prepare a solution containing the labeled compound (e.g., 10 µM) and a 100-fold excess of unlabeled this compound.

      • Low Temperature: Pre-chill Uptake Buffer and all solutions to 4°C.

  • Perform Assay:

    • Aspirate the culture medium from all wells.

    • Wash the cells twice with 100 µL of pre-warmed HBSS.

    • Add 50 µL of the appropriate treatment solution to each well.

    • Incubate the plate at 37°C for the desired time points (e.g., for a time course: 5, 15, 30, 60 minutes). For the 4°C control, incubate the plate on ice or in a cold room.

  • Terminate Uptake:

    • To stop the uptake, quickly aspirate the treatment solution.

    • Immediately wash the cells three times with 150 µL of ice-cold PBS to remove any compound bound to the outside of the cell membrane.

  • Cell Lysis:

    • After the final wash, add 50 µL of Cell Lysis Buffer to each well.

    • Incubate on a shaker for 15 minutes at room temperature to ensure complete lysis.

  • Quantification:

    • Measure the fluorescence intensity of the lysate in each well using a fluorescence plate reader.[6][7] Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

    • (Optional but recommended) Perform a protein quantification assay (e.g., BCA assay) on the cell lysate to normalize the fluorescence signal to the amount of protein in each well. This corrects for any variations in cell number.

4. Data Presentation and Analysis

Quantitative data should be organized to facilitate clear interpretation and comparison between different experimental conditions.

4.1. Data Normalization

Normalize the raw fluorescence units (RFU) by dividing by the protein concentration (in mg/mL) for each well to get the Normalized Fluorescence Intensity.

Normalized Fluorescence = RFU / Protein Concentration (mg/mL)

4.2. Sample Data Tables

The following tables show hypothetical data from time-course and inhibitor studies.

Table 1: Time-Dependent Uptake of Labeled this compound (10 µM)

Time (minutes)Normalized Fluorescence (Mean)Standard Deviation
05.20.8
585.67.2
15210.415.1
30355.925.8
60480.133.4

Table 2: Mechanistic Study of Uptake at 30 Minutes (10 µM Labeled Compound)

ConditionNormalized Fluorescence (Mean)Standard Deviation% of Control Uptake
Control (37°C)355.925.8100%
Low Temperature (4°C)45.35.112.7%
Competition (100x Unlabeled)98.711.227.7%

5. Interpretation of Results

  • Time-Dependent Uptake: A steady increase in intracellular fluorescence over time suggests continuous uptake of the compound. Saturation at later time points may indicate that equilibrium has been reached or that efflux mechanisms are becoming significant.

  • Low-Temperature Control: A significant reduction in uptake at 4°C is indicative of an active, energy-dependent transport process, as passive diffusion is less affected by temperature.

  • Competition Assay: A marked decrease in the uptake of the labeled compound in the presence of an excess of the unlabeled compound suggests that uptake is mediated by a specific, saturable transporter or receptor. If uptake is unaffected, it points towards non-specific mechanisms like passive diffusion.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Ethylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through a nucleophilic substitution (SN2) reaction. This typically involves the reaction of a 2-halopropanoic acid, such as 2-bromopropanoic acid or 2-chloropropanoic acid, with an ethanethiolate salt, most commonly sodium ethanethiolate. The ethanethiolate anion acts as a potent nucleophile, displacing the halide from the alpha-carbon of the propanoic acid.

Q2: What are the key starting materials and reagents required?

A2: The essential starting materials and reagents include:

  • Substrate: 2-Bromopropanoic acid or 2-chloropropanoic acid.

  • Nucleophile: Ethanethiol and a strong base (e.g., sodium hydride, sodium hydroxide) to form the sodium ethanethiolate in situ, or pre-formed sodium ethanethiolate.[1][2]

  • Solvent: A polar aprotic solvent is generally preferred to facilitate SN2 reactions.[3][4] Common choices include dimethylformamide (DMF), acetone, or acetonitrile.

Q3: What are the typical reaction conditions?

A3: While specific conditions can be optimized, a general procedure involves dissolving the 2-halopropanoic acid in a suitable polar aprotic solvent and then adding the sodium ethanethiolate. The reaction is often carried out at room temperature, but gentle heating may be employed to increase the reaction rate. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Q4: What are the potential side reactions that can lower the yield?

A4: Several side reactions can occur, leading to a decreased yield of the desired product. These include:

  • Elimination (E2) Reaction: Competition from the E2 elimination pathway can lead to the formation of acrylic acid. This is more likely with a sterically hindered substrate or a strongly basic nucleophile.

  • Oxidation of Ethanethiolate: Ethanethiolate is susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of diethyl disulfide (EtS-SEt).[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

  • Reaction with the Carboxylic Acid Group: While less common under typical SN2 conditions, there is a possibility of side reactions involving the carboxylic acid moiety, especially if harsh conditions are used.

Q5: How can the product be purified?

A5: After the reaction is complete, a typical workup involves quenching the reaction with water and then acidifying the mixture with a mineral acid (e.g., HCl) to protonate the carboxylate. The product is then extracted into an organic solvent. Final purification is often achieved by vacuum distillation to separate the this compound from unreacted starting materials and non-volatile impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive nucleophile (degraded sodium ethanethiolate).2. Poor quality starting material (degraded 2-halopropanoic acid).3. Inappropriate solvent.4. Reaction temperature is too low.1. Prepare fresh sodium ethanethiolate immediately before use or use a high-quality commercial source.[1][2]2. Verify the purity of the 2-halopropanoic acid by titration or spectroscopic methods.3. Switch to a polar aprotic solvent like DMF or DMSO to enhance the SN2 reaction rate.[3][4]4. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or GC.
Presence of a Significant Amount of Diethyl Disulfide Oxidation of the ethanethiolate nucleophile by atmospheric oxygen.[2]1. Degas the solvent before use.2. Conduct the reaction under an inert atmosphere (nitrogen or argon).3. Ensure all glassware is dry and the reagents are handled under anhydrous conditions.
Formation of Acrylic Acid (Elimination Product) The E2 elimination pathway is competing with the SN2 substitution. This is favored by strongly basic conditions and higher temperatures.1. Use a less hindered base for the formation of the thiolate if preparing it in situ.2. Maintain a lower reaction temperature.3. Consider using a substrate with a better leaving group (I > Br > Cl) which can sometimes favor substitution over elimination.
Difficulties in Product Isolation/Purification 1. Incomplete acidification during workup, leading to the product remaining in the aqueous layer as the carboxylate salt.2. Emulsion formation during extraction.3. Product decomposition during distillation at atmospheric pressure.1. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) before extraction.2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.3. Purify the product by vacuum distillation to lower the boiling point and prevent decomposition.

Experimental Protocols

Protocol 1: Synthesis of Sodium Ethanethiolate

This protocol describes the in situ preparation of sodium ethanethiolate from ethanethiol and sodium hydride.

Materials:

  • Ethanethiol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethanethiol (1.0 equivalent) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

  • The resulting slurry of sodium ethanethiolate in DMF is ready for use in the subsequent substitution reaction.

Protocol 2: Synthesis of this compound

This protocol outlines the nucleophilic substitution reaction between 2-bromopropanoic acid and sodium ethanethiolate.

Materials:

  • 2-Bromopropanoic acid

  • Sodium ethanethiolate solution (from Protocol 1) or commercial sodium ethanethiolate

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromopropanoic acid (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Slowly add the freshly prepared sodium ethanethiolate solution (1.1 equivalents) to the 2-bromopropanoic acid solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Effect of Leaving Group and Solvent on SN2 Reaction Rate

SubstrateLeaving GroupSolventRelative Rate
2-Iodopropanoic acidI⁻DMFHigh
2-Bromopropanoic acidBr⁻DMFModerate
2-Chloropropanoic acidCl⁻DMFLow
2-Bromopropanoic acidBr⁻Ethanol (Protic)Very Low

This table illustrates general trends in SN2 reactions. Actual rates will vary based on specific reaction conditions.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_0 Reagent Preparation cluster_1 S_N2 Reaction cluster_2 Workup and Purification start Start Materials: - Ethanethiol - Sodium Hydride - 2-Bromopropanoic Acid prep_nucleophile Prepare Sodium Ethanethiolate (in situ or ex situ) start->prep_nucleophile reaction Nucleophilic Substitution (Polar Aprotic Solvent, Inert Atmosphere) prep_nucleophile->reaction Add to substrate solution monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Aqueous Workup: - Quench with Water - Acidify (HCl) - Extraction monitoring->workup Upon completion purification Purification: - Drying of Organic Layer - Vacuum Distillation workup->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Potential Solutions low_yield Low Yield of This compound cause1 Side Reaction: E2 Elimination low_yield->cause1 cause2 Side Reaction: Oxidation of Thiolate low_yield->cause2 cause3 Poor Reaction Conditions low_yield->cause3 solution1 - Lower Reaction Temperature - Use Less Basic Conditions cause1->solution1 solution2 - Use Inert Atmosphere - Degas Solvents cause2->solution2 solution3 - Use Polar Aprotic Solvent - Ensure High Purity Reagents cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis.

References

purification challenges of 2-(Ethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Ethylthio)propanoic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from its physicochemical properties. These include its nature as a potentially oily liquid or low-melting solid, making crystallization difficult. Its structural similarity to potential impurities requires efficient separation techniques. Furthermore, the thioether linkage is susceptible to oxidation, and residual water can be difficult to remove due to potential azeotrope formation, a common issue with short-chain fatty acids.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include:

  • Starting Materials: Unreacted 2-mercaptopropanoic acid or ethylating agents.

  • Oxidation Products: The thioether can be oxidized to the corresponding sulfoxide and sulfone, especially if exposed to air, heat, or certain metal ions.[1][2][3]

  • By-products from Synthesis: Depending on the synthetic route, other related compounds may be formed.

  • Residual Solvents: Solvents used in the synthesis and initial workup.

  • Water: Can be challenging to remove completely.

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a C18 column is a robust method for quantifying the main compound and separating it from polar and non-polar impurities.[4]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is suitable for analyzing this volatile fatty acid and can be used to detect residual solvents.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[6]

  • Titration: Acid-base titration can determine the overall acid content but is not specific for the target compound if acidic impurities are present.[6]

Troubleshooting Guide

Issue 1: Low Purity After Initial Purification

Q: I performed a standard distillation, but my product purity is still low. What could be the problem and what should I do next?

A: Low purity after distillation can be due to several factors. A common issue is the presence of impurities with boiling points close to that of this compound. Another significant challenge is the formation of an azeotrope with water, which prevents complete separation by simple distillation.

Troubleshooting Steps:

  • Check for Water: Use Karl Fischer titration to determine the water content. If water is present, simple distillation will be ineffective at complete removal.

  • Consider Extractive or Azeotropic Distillation: For water removal, consider extractive distillation with a high-boiling point solvent that alters the relative volatility of the components.

  • Use an Alternative Method: If co-distilling impurities are the issue, switch to a purification method based on a different principle, such as column chromatography or liquid-liquid extraction.

troubleshooting_low_purity start Low Purity After Initial Distillation check_water Perform Karl Fischer Titration to Quantify Water Content start->check_water water_present Is Water > 0.5%? check_water->water_present extractive_dist Implement Extractive or Azeotropic Distillation water_present->extractive_dist Yes no_water Water Content is Low water_present->no_water No end High Purity Product extractive_dist->end impurity_issue Impurities Have Similar Boiling Points no_water->impurity_issue chromatography Use Column Chromatography (e.g., Silica Gel) impurity_issue->chromatography extraction Perform Liquid-Liquid Extraction impurity_issue->extraction chromatography->end extraction->end

Caption: Troubleshooting logic for low purity after distillation.

Issue 2: Product Degradation During Purification

Q: My product is turning yellow and I'm seeing new impurity peaks on my chromatogram after heating. What is happening?

A: This suggests thermal degradation or oxidation. The thioether functional group is susceptible to oxidation, especially at elevated temperatures, which can form sulfoxides or sulfones.[1][2][8]

Troubleshooting Steps:

  • Lower the Temperature: If using distillation, perform it under high vacuum to lower the boiling point.[9] Short-path distillation is an excellent alternative for thermally sensitive compounds as it minimizes the heating time.[10]

  • Use an Inert Atmosphere: During all purification and handling steps, blanket the material with an inert gas like nitrogen or argon to prevent air oxidation.[11]

  • Add an Antioxidant: For storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with downstream applications.

  • Avoid Metal Contamination: Ensure all glassware is clean and avoid contact with transition metals that can catalyze oxidation. Using a chelating agent like EDTA in aqueous solutions can help sequester metal ions.[11]

Issue 3: Difficulty with Crystallization

Q: My purified this compound is an oil and will not crystallize. How can I obtain a solid product?

A: Many short-chain carboxylic acids are oily or have low melting points, making crystallization challenging. Success often depends on finding the right solvent system and conditions.[12][13]

Troubleshooting Steps:

  • Solvent Screening: Screen a variety of solvents with different polarities. Good candidates often include non-polar solvents in which the acid has limited solubility at low temperatures, such as hexanes, heptane, or mixtures of ethers and alkanes.

  • Use High Purity Material: Crystallization is often inhibited by impurities. Ensure your material is >95% pure before attempting to crystallize it.

  • Seeding: If you have a small amount of solid material, use it to seed a supersaturated solution. If not, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

  • Slow Cooling: Cool the saturated solution very slowly. A programmable bath or insulating the flask in a large Dewar can provide the slow cooling rates needed for crystal growth.

  • Alternative Techniques: If all else fails, consider if the oily product is pure enough for your application. Some compounds are notoriously difficult to crystallize and are handled as oils.

Data Presentation

Table 1: Solvent Performance in Liquid-Liquid Extraction of Propionic Acid

This table summarizes the distribution coefficients (KD) for propionic acid between an aqueous phase and various organic solvents, both with and without an amine-based extractant (Tri-iso-octyl amine, TIOA). A higher KD value indicates more efficient extraction into the organic phase.

SolventKD (without TIOA)KD (with 30% TIOA)
Toluene0.3022.73
n-Hexane0.1260.843
Petroleum Ether0.1420.941
Ethyl Acetate2.334.92
Data adapted from studies on reactive extraction of propionic acid.[14]

Experimental Protocols

Protocol 1: General Purification Workflow

This workflow outlines a typical sequence for purifying crude this compound.

purification_workflow start Crude Product extraction 1. Liquid-Liquid Extraction (e.g., with Ethyl Acetate & Brine) start->extraction drying 2. Dry Organic Layer (e.g., with Na2SO4) extraction->drying solvent_removal 3. Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation 4. High-Vacuum Distillation (or Short-Path Distillation) solvent_removal->distillation analysis 5. Purity Analysis (HPLC, GC, NMR) distillation->analysis end Purified Product analysis->end

Caption: A general experimental workflow for purification.

Protocol 2: Liquid-Liquid Extraction for Removal of Polar Impurities

Objective: To remove water-soluble impurities and salts from the crude product.

Methodology:

  • Dissolve the crude this compound in a water-immiscible organic solvent, such as ethyl acetate or diethyl ether. The volume should be approximately 5-10 times the volume of the crude product.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of acidified water (e.g., 1M HCl) to the separatory funnel. This ensures the carboxylic acid remains protonated and soluble in the organic layer.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with an equal volume of deionized water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.

Protocol 3: Purity Analysis by Reverse-Phase HPLC

Objective: To quantify the purity of this compound and detect impurities.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% phosphoric or formic acid.

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[4]

References

Technical Support Center: Synthesis of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Ethylthio)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • Nucleophilic Substitution: This is a common and straightforward method involving the reaction of a 2-halopropanoic acid (typically 2-bromopropanoic acid) with ethanethiol or its corresponding thiolate. This reaction proceeds via an SN2 mechanism.

  • Thiol-Ene Reaction: This "click" chemistry approach involves the radical-initiated addition of ethanethiol to acrylic acid. This method is known for its high efficiency and mild reaction conditions.

Q2: What are the most common impurities I might encounter?

A2: The impurities largely depend on the synthetic route chosen.

  • From Nucleophilic Substitution:

    • Diethyl disulfide: Formed from the oxidation of the ethanethiol starting material.

    • Unreacted 2-bromopropanoic acid: Incomplete reaction can leave starting material in the product mixture.

    • Over-alkylation products: While less common in this specific synthesis, the product could potentially react further under harsh conditions.

  • From Thiol-Ene Reaction:

    • Polymeric byproducts: Uncontrolled radical polymerization of acrylic acid can occur.

    • Diethyl disulfide: As with the other method, oxidation of ethanethiol is a possibility.

    • Unreacted starting materials: Incomplete reaction will leave ethanethiol and acrylic acid.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the product.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Distillation: Vacuum distillation is a suitable method for purifying this compound on a larger scale, especially for removing less volatile impurities.

  • Column Chromatography: For smaller scales and for removing impurities with similar boiling points, silica gel column chromatography is effective. A solvent system of hexane and ethyl acetate is a good starting point for elution.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and to isolate the product from the reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature.
Side Reactions Optimize reaction conditions (temperature, solvent, base) to minimize the formation of byproducts. For the nucleophilic substitution, ensure a slight excess of the thiolate.
Loss during Workup Be careful during extraction and washing steps to avoid loss of product. Ensure the pH is appropriately adjusted to keep the carboxylic acid in the desired phase.
Purity of Reagents Use high-purity starting materials. Impurities in the 2-bromopropanoic acid or ethanethiol can lead to side reactions and lower yields.
Issue 2: Presence of Diethyl Disulfide Impurity
Possible Cause Troubleshooting Step
Oxidation of Ethanethiol Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Storage of Ethanethiol Store ethanethiol under an inert atmosphere and in a cool, dark place to prevent oxidation.
Purification Diethyl disulfide can often be removed by careful vacuum distillation due to its different boiling point compared to the product.
Issue 3: Identification of Unknown Impurities
Analytical Technique Information Provided
GC-MS Provides the retention time and mass spectrum of each component, allowing for identification by comparison to a library or by fragmentation analysis.[1][2][3][4]
NMR Spectroscopy (¹H and ¹³C) Gives detailed structural information about the impurities, which can help in elucidating their chemical structure.[3][4]
HPLC Can be used to separate and quantify impurities, especially those that are not volatile enough for GC.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromopropanoic acid (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Thiolate Formation: In a separate flask, prepare the sodium salt of ethanethiol by adding ethanethiol (1.1 equivalents) to a solution of sodium hydroxide or sodium ethoxide (1.1 equivalents) in the same solvent at 0 °C.

  • Reaction: Slowly add the 2-bromopropanoic acid solution to the ethanethiolate solution at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Thiol-Ene Reaction
  • Preparation: In a quartz reaction vessel, dissolve acrylic acid (1 equivalent) and ethanethiol (1.2 equivalents) in a suitable solvent (e.g., THF or acetonitrile).

  • Initiator: Add a radical initiator such as AIBN (azobisisobutyronitrile) or a photoinitiator like DMPA (2,2-dimethoxy-2-phenylacetophenone).

  • Reaction: If using a photoinitiator, irradiate the mixture with a UV lamp (e.g., 365 nm). If using a thermal initiator, heat the mixture to the appropriate temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction by observing the disappearance of the starting materials using GC-MS or NMR.

  • Workup: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting oil by vacuum distillation or column chromatography to obtain the pure this compound.

Visualizations

Synthesis_Pathways cluster_0 Nucleophilic Substitution cluster_1 Thiol-Ene Reaction 2-Bromopropanoic Acid 2-Bromopropanoic Acid This compound This compound 2-Bromopropanoic Acid->this compound  Ethanethiol, Base Ethanethiol Ethanethiol Diethyl Disulfide Diethyl Disulfide Ethanethiol->Diethyl Disulfide Oxidation Acrylic Acid Acrylic Acid Acrylic Acid->this compound  Ethanethiol, Initiator (hν or Δ) Poly(acrylic acid) Poly(acrylic acid) Acrylic Acid->Poly(acrylic acid) Polymerization Ethanethiol_2 Ethanethiol Diethyl Disulfide_2 Diethyl Disulfide_2 Ethanethiol_2->Diethyl Disulfide_2 Oxidation Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Analyze Reaction Analyze Reaction Low Yield->Analyze Reaction Yes Characterize Impurities Characterize Impurities Impure Product->Characterize Impurities Yes Optimize Conditions Optimize Conditions Analyze Reaction->Optimize Conditions Check Workup Check Workup Optimize Conditions->Check Workup End End Check Workup->End Purify Product Purify Product Purify Product->End Characterize Impurities->Purify Product

References

stability issues of 2-(Ethylthio)propanoic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Ethylthio)propanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concerns for this compound in aqueous solutions are oxidative degradation of the thioether group and, to a lesser extent, potential reactions involving the carboxylic acid moiety, particularly under strenuous pH and temperature conditions. The thioether can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[1][2]

Q2: What are the likely degradation products of this compound?

A2: Under oxidative conditions, the primary degradation products are 2-(Ethylsulfinyl)propanoic acid (the sulfoxide) and 2-(Ethylsulfonyl)propanoic acid (the sulfone).[1][2] In a forced degradation study of a similar compound, S-carboxymethyl-L-cysteine, the sulfoxide was identified as a degradation product under oxidative stress (0.5% H2O2).[3] Another degradation product, a lactam, was observed under thermal stress in the pH range of 5.0-7.0.[3]

Q3: How does pH affect the stability of this compound?

Q4: Is this compound sensitive to light?

A4: Photostability is a factor to consider for many pharmaceutical compounds. It is recommended to perform photostability studies as part of forced degradation testing to assess the potential for light-induced degradation.[6][7] Standard protocols suggest exposing the compound in solution to a minimum of 1.2 million lux hours and 200 watt hours/m^2 of light.[6][8]

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

A5: To minimize degradation, aqueous solutions of this compound should be protected from strong oxidizing agents and exposure to light. Storage at controlled room temperature or refrigerated conditions is advisable. For long-term storage, it is recommended to store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency over a short period in an aqueous buffer. Oxidative Degradation: The thioether moiety is susceptible to oxidation, especially if the buffer was not prepared with deoxygenated water or is exposed to air for extended periods.1. Prepare all aqueous solutions using deoxygenated water (e.g., by sparging with nitrogen or argon). 2. Store solutions under an inert atmosphere. 3. Avoid sources of metal ions, which can catalyze oxidation.[7] 4. If compatible with the experimental design, consider adding a small amount of an antioxidant.
Unexpected peaks observed in HPLC analysis of a stored solution. Formation of Degradation Products: New peaks could correspond to the sulfoxide and/or sulfone of this compound or other degradation products.1. Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. 2. Use a stability-indicating HPLC method to resolve the parent compound from its potential degradants.[9][10] 3. Characterize the new peaks using mass spectrometry (LC-MS) to confirm their identity.[3]
Variability in experimental results between batches of prepared solutions. Inconsistent Storage or Handling: Differences in exposure to air, light, or temperature can lead to varying levels of degradation.1. Standardize the solution preparation and storage protocol. 2. Always use freshly prepared solutions for critical experiments. 3. Document storage conditions (temperature, light exposure, headspace gas) for each batch.
Precipitate formation in the aqueous solution. Poor Solubility or Salt Formation: Changes in pH or temperature could affect the solubility of the compound or lead to the formation of less soluble salts.1. Verify the solubility of this compound at the specific pH and temperature of your experiment. 2. Ensure the buffer capacity is sufficient to maintain the desired pH. 3. Analyze the precipitate to determine its composition.

Quantitative Data Summary

Table 1: Summary of Degradation Products of S-carboxymethyl-L-cysteine in a Forced Degradation Study. [3]

Stress ConditionDegradation Product(s) Identified
Thermal Stress (60°C and 80°C, pH 5.0-7.0)5-oxo-thiomorpholine-3-carboxylic acid (lactam)
Oxidative Stress (0.5% H₂O₂)S-carboxymethyl-L-cysteine-(R/S)-sulphoxide

Disclaimer: The data presented above is for S-carboxymethyl-L-cysteine and should be used for informational purposes only. It may not be representative of the stability profile of this compound. A compound-specific stability study is required for accurate assessment.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl.

    • If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).

    • Neutralize the solution with NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.

    • If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C.

    • Neutralize the solution with HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for up to 7 days.[6]

    • Monitor for degradation at various time points.

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][8]

    • A control sample should be protected from light.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[9][10]

  • A photodiode array (PDA) detector can help in assessing peak purity.

  • LC-MS can be used for the identification of degradation products.

Visualizations

Thioether_Oxidation_Pathway Thioether This compound (Thioether) Sulfoxide 2-(Ethylsulfinyl)propanoic acid (Sulfoxide) Thioether->Sulfoxide Oxidation (e.g., H₂O₂) Sulfone 2-(Ethylsulfonyl)propanoic acid (Sulfone) Sulfoxide->Sulfone Further Oxidation

Caption: General oxidation pathway of a thioether to a sulfoxide and a sulfone.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions Start->Stress Stress->Acid Stress->Base Stress->Oxidation Stress->Thermal Stress->Photo End Identify Degradation Products & Assess Stability Analysis->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Derivatization of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2-(Ethylthio)propanoic acid. Our aim is to help you minimize side reactions and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization techniques for this compound for GC and LC analysis?

A1: The most common derivatization techniques for this compound are esterification (alkylation) and silylation. Esterification, typically forming a methyl ester, is widely used to increase the volatility of the analyte for Gas Chromatography (GC) analysis. Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, also enhances volatility and thermal stability for GC analysis. For Liquid Chromatography (LC), derivatization can be employed to improve chromatographic retention and enhance detector response.

Q2: What are the primary side reactions to be aware of during the derivatization of this compound?

A2: The primary side reaction of concern is the oxidation of the thioether sulfur atom to a sulfoxide. This can occur under harsh reaction conditions, particularly with strong oxidizing agents or prolonged heating at high temperatures. Incomplete derivatization is another common issue, leading to a mixture of the original acid and the desired derivative.

Q3: How can I prevent the oxidation of the thioether group during derivatization?

A3: To minimize oxidation, it is crucial to use mild derivatization methods. For esterification, avoid strong oxidizing agents. Using milder catalysts like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or organocatalysts can be beneficial. For both esterification and silylation, it is advisable to use the lowest effective temperature and the shortest possible reaction time. Additionally, ensuring an inert atmosphere (e.g., by purging with nitrogen or argon) can help prevent oxidation.

Q4: What are the key factors for achieving a high yield of the desired derivative?

A4: Several factors influence the derivatization yield:

  • Purity of Reagents and Solvents: Use high-purity, anhydrous reagents and solvents, as water can hydrolyze the derivatizing agents and the resulting products.

  • Reagent Excess: A molar excess of the derivatizing reagent is generally recommended to drive the reaction to completion.

  • Reaction Temperature and Time: Optimize the temperature and time for your specific reaction. Insufficient time or temperature can lead to incomplete derivatization, while excessive conditions can promote side reactions.

  • Removal of Water: For esterification reactions, which produce water as a byproduct, removing it can shift the equilibrium towards the product, increasing the yield.[1] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product peak in GC/LC chromatogram Incomplete derivatization- Ensure all reagents and solvents are anhydrous. - Increase the molar excess of the derivatizing agent. - Optimize reaction time and temperature. - For esterification, consider methods to remove water as it forms.[1]
Degradation of the analyte or derivative- Use milder reaction conditions (lower temperature, shorter time). - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the derivative is sensitive).
Multiple peaks in the chromatogram Presence of unreacted starting material- Confirm incomplete derivatization by comparing with a standard of the underivatized acid. - Re-optimize the derivatization conditions as described above.
Formation of side products (e.g., sulfoxide)- Analyze the mass spectra of the unexpected peaks to identify their structure. - Use milder derivatization conditions to minimize side reactions. - Consider alternative, more selective derivatization reagents.
Contamination- Run a blank with only the solvent and reagents to check for contaminants. - Ensure all glassware is scrupulously clean.
Poor peak shape (tailing) in GC Adsorption of polar groups onto the GC system- Confirm complete derivatization, as unreacted carboxylic acid is highly polar and prone to tailing. - Ensure the GC liner is clean and properly deactivated.

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the conversion of this compound to its methyl ester for GC analysis.

Materials:

  • This compound

  • BF₃-Methanol solution (10-14% w/w)

  • Methanol (anhydrous)

  • Hexane (anhydrous)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Accurately weigh 1-10 mg of this compound into a reaction vial.

  • Add 1 mL of anhydrous methanol to dissolve the sample.

  • Add 1 mL of BF₃-Methanol solution.

  • Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.

  • Vortex the mixture vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound (dried)

  • BSTFA + 1% TMCS (trimethylchlorosilane)

  • Pyridine or Acetonitrile (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Ensure the sample of this compound is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample.

  • Add 200 µL of BSTFA + 1% TMCS to the vial. A molar excess of at least 2:1 of BSTFA to the analyte is recommended.[2]

  • Tightly cap the vial and vortex briefly.

  • Heat the vial at 70°C for 1 hour in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Methods

ParameterEsterification (BF₃-Methanol)Silylation (BSTFA)
Principle Conversion of carboxylic acid to a methyl ester.Replacement of acidic proton with a TMS group.
Typical Reagents BF₃ in MethanolN,O-Bis(trimethylsilyl)trifluoroacetamide (+ TMCS)
Reaction Conditions 60°C for 30 minutes70°C for 1 hour
Advantages Reagents are relatively inexpensive and the reaction is robust.Highly effective for a wide range of polar compounds, producing thermally stable derivatives.
Disadvantages BF₃ is corrosive and moisture-sensitive. Work-up is required.Reagents are highly moisture-sensitive, requiring strictly anhydrous conditions. TMS derivatives can be susceptible to hydrolysis.
Potential Side Reactions Incomplete reaction, oxidation of thioether (if conditions are too harsh).Incomplete reaction, hydrolysis of the TMS ester.

Visualizations

Derivatization_Workflow cluster_esterification Esterification cluster_silylation Silylation A1 This compound B1 Add BF3-Methanol A1->B1 C1 Heat (60°C, 30 min) B1->C1 D1 Extraction with Hexane C1->D1 E1 Methyl 2-(ethylthio)propanoate D1->E1 A2 This compound B2 Add BSTFA + TMCS A2->B2 C2 Heat (70°C, 1 hr) B2->C2 D2 TMS-2-(ethylthio)propanoate C2->D2

Figure 1: Experimental workflows for esterification and silylation.

Side_Reactions main This compound Derivatization desired Desired Derivative (Ester or TMS-Ester) main->desired Main Pathway side_oxidation Side Reaction: Thioether Oxidation main->side_oxidation Potential Pathway incomplete Incomplete Reaction main->incomplete Potential Issue product_sulfoxide Sulfoxide Derivative side_oxidation->product_sulfoxide unreacted Unreacted Starting Material incomplete->unreacted Troubleshooting_Logic start Problem Encountered q1 Low or No Product? start->q1 a1 Check for Moisture Increase Reagent Excess Optimize Temp/Time q1->a1 Yes q2 Multiple Peaks? q1->q2 No end Problem Resolved a1->end a2_1 Unreacted Starting Material? -> Re-optimize Conditions q2->a2_1 Yes a2_2 Unexpected Peaks? -> MS Analysis for Side Products -> Use Milder Conditions q2->a2_2 Yes q3 Poor Peak Shape? q2->q3 No a2_1->end a2_2->end a3 Check for Complete Derivatization Check GC Liner q3->a3 Yes q3->end No a3->end

References

Technical Support Center: Troubleshooting Low Cell Permeability of 2-(Ethylthio)propanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low cell permeability of 2-(Ethylthio)propanoic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which small molecule conjugates like those derived from this compound cross the cell membrane?

A1: Small molecules can traverse the cell membrane through several mechanisms:

  • Passive Diffusion: The molecule moves across the lipid bilayer from an area of high concentration to low concentration without the help of transport proteins. This process is heavily influenced by the molecule's physicochemical properties, such as lipophilicity, size, and charge.[1][2]

  • Facilitated Diffusion: This process involves membrane proteins (carrier or channel proteins) that bind to the molecule and facilitate its movement across the membrane, still driven by the concentration gradient.[2]

  • Active Transport: This energy-dependent process utilizes transporter proteins to move molecules against their concentration gradient. This is crucial for the uptake of many nutrients and drugs but can also be a mechanism for efflux, where drugs are actively pumped out of the cell.[2][3]

Q2: I am observing low efficacy of my this compound conjugate in cell-based assays, but it is potent in biochemical assays. Could this be a permeability issue?

A2: Yes, a significant drop in potency between a biochemical assay and a cell-based assay is a classic indicator of poor cell permeability. For your conjugate to reach its intracellular target, it must first cross the cell membrane. If the compound has low permeability, an insufficient concentration will reach the target inside the cell, leading to reduced efficacy. Other potential factors could include compound instability in the cell culture medium or rapid metabolism by the cells.

Q3: What are the key physicochemical properties of my conjugate that I should evaluate to predict its cell permeability?

A3: The following physicochemical properties are critical in determining the passive permeability of a compound:

  • Lipophilicity (LogP/LogD): A measure of a compound's ability to partition between a lipid and an aqueous phase. A LogP value between 1 and 3 is often considered optimal for passive diffusion.[4]

  • Polar Surface Area (PSA): The sum of the surface areas of polar atoms in a molecule. A lower PSA (< 140 Ų) is generally associated with better cell permeability.

  • Molecular Weight (MW): Smaller molecules (ideally < 500 Da) tend to diffuse more readily across the cell membrane.

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can hinder permeability by increasing the energy required for the molecule to move from the aqueous environment into the lipid membrane.

  • Ionization (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the lipid membrane. Generally, neutral species are more permeable.

Q4: How can I experimentally measure the cell permeability of my this compound conjugate?

A4: Two standard in vitro assays are widely used to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the ability of a compound to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.[5][6]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. This model can assess both passive diffusion and active transport, including the potential for efflux.[7][8]

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the low cell permeability of your this compound conjugates.

Problem 1: Low Permeability Observed in PAMPA Assay

If your conjugate shows low permeability in a PAMPA assay, the issue is likely related to its intrinsic physicochemical properties hindering passive diffusion.

Potential Cause Suggested Action
High Polarity (Low LogP, High PSA) - Modify the conjugate to increase its lipophilicity. This can be achieved by adding lipophilic groups or masking polar functional groups.[9][10] - Consider a prodrug strategy to temporarily mask polar moieties.[11][12]
High Molecular Weight - If possible, redesign the conjugate to reduce its size while maintaining activity.
High Number of Hydrogen Bond Donors/Acceptors - Strategically replace or mask functional groups that contribute to hydrogen bonding.[13]
Poor Solubility in Donor Compartment - Ensure the compound is fully dissolved in the donor buffer. The use of co-solvents may be necessary, but their concentration should be carefully optimized to avoid disrupting the artificial membrane.

Problem 2: High Permeability in PAMPA but Low Permeability in Caco-2 Assay

This discrepancy often points towards the involvement of active cellular processes, particularly efflux transporters.

Potential Cause Suggested Action
Active Efflux - The conjugate may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] - Conduct a bidirectional Caco-2 assay to determine the efflux ratio (PappB-A / PappA-B). An efflux ratio greater than 2 suggests active efflux. - Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability improves.
Poor Apical to Basolateral Transport - The conjugate may be a substrate for uptake transporters that are not highly expressed on the apical membrane of Caco-2 cells.
Metabolic Instability - Analyze the compound concentration in both the apical and basolateral compartments, as well as cell lysates, to assess for metabolism by Caco-2 cells.

Problem 3: Low Intracellular Concentration in Cell-Based Assays

Directly measuring the intracellular concentration of your conjugate can confirm poor permeability.

Potential Cause Suggested Action
Low Passive and Active Uptake - Review the physicochemical properties and consider the strategies mentioned in Problem 1.
Rapid Efflux - Use efflux pump inhibitors in your cell-based assay to see if the intracellular concentration of your conjugate increases.
Lysosomal Trapping - For basic compounds, accumulation in acidic lysosomes can occur, reducing the concentration in other cellular compartments. This can be investigated using lysosomotropic agents like chloroquine.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Membrane Preparation: A 96-well filter plate is coated with a solution of 2% (w/v) lecithin in dodecane to form the artificial membrane.

  • Prepare Solutions:

    • Donor Solution: Dissolve the test conjugate in a buffer mimicking the pH of the small intestine (e.g., pH 6.5) to a final concentration of 100 µM.

    • Acceptor Solution: Use a buffer that mimics physiological pH (e.g., pH 7.4).

  • Assay Assembly: Add the acceptor solution to the wells of a 96-well acceptor plate. Carefully place the lipid-coated filter plate (donor plate) on top of the acceptor plate.

  • Compound Addition: Add the donor solution containing the test conjugate to the wells of the donor plate.

  • Incubation: Incubate the "sandwich" plate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Prepare Dosing Solution: Dissolve the test conjugate in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration (typically 1-10 µM).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A for Efflux):

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Take samples from the apical chamber at the specified time points.

  • Sample Analysis: Analyze the concentration of the conjugate in the collected samples using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined by dividing the Papp (B to A) by the Papp (A to B).

Permeability Classification Papp (x 10-6 cm/s) in Caco-2
High> 10
Medium1 - 10
Low< 1

Visual Guides

TroubleshootingWorkflow start Low Cellular Efficacy of This compound Conjugate pampa Perform PAMPA Assay start->pampa pampa_result PAMPA Permeability? pampa->pampa_result caco2 Perform Caco-2 Assay pampa_result->caco2 High optimize_physchem Optimize Physicochemical Properties: - Increase Lipophilicity - Reduce MW/PSA - Prodrug Approach pampa_result->optimize_physchem Low caco2_result Caco-2 Permeability? caco2->caco2_result efflux_ratio Determine Efflux Ratio caco2_result->efflux_ratio Low success Improved Cell Permeability caco2_result->success High efflux_result Efflux Ratio > 2? efflux_ratio->efflux_result efflux_issue Investigate Efflux Transporter Interaction: - Use Efflux Inhibitors - Structural Modification to Avoid Transporter efflux_result->efflux_issue Yes uptake_issue Investigate Uptake Transporters or Metabolic Instability efflux_result->uptake_issue No optimize_physchem->pampa efflux_issue->caco2 uptake_issue->caco2

Caption: Troubleshooting workflow for low cell permeability.

CellularTransportMechanisms cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Conjugate_out 2-(Ethylthio)propanoic Acid Conjugate Passive Passive Diffusion Conjugate_out->Passive Uptake Uptake Transporter (e.g., SLC) Conjugate_out->Uptake Conjugate_in Intracellular Conjugate Passive->Conjugate_in Uptake->Conjugate_in Efflux Efflux Transporter (e.g., P-gp, BCRP) Efflux->Conjugate_out Conjugate_in->Efflux

Caption: Mechanisms of cellular uptake and efflux.

References

optimizing reaction conditions for 2-(Ethylthio)propanoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful esterification of 2-(Ethylthio)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yield in the esterification of this compound can stem from several factors. The equilibrium nature of the Fischer esterification is a primary consideration.[1][2][3] To shift the equilibrium towards the product, consider the following:

  • Water Removal: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants.[1][4] Employing a Dean-Stark apparatus during reflux can effectively remove water as it forms.[1][4] Alternatively, using a dehydrating agent like molecular sieves can also be effective.[4]

  • Excess Alcohol: Using a large excess of the alcohol reactant can significantly increase the yield.[1] Studies on similar reactions have shown that increasing the alcohol-to-acid molar ratio can substantially improve conversion rates.

  • Inadequate Catalyst Concentration: The concentration of the acid catalyst is crucial. Ensure a sufficient amount of catalyst, such as concentrated sulfuric acid, is used to promote the reaction.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. Increasing the reflux time or the reaction temperature can improve the yield. However, excessively high temperatures can lead to side reactions.

Q2: My reaction has stalled and is not proceeding to completion. What should I do?

A2: A stalled reaction can be indicative of several issues:

  • Catalyst Deactivation: The sulfur atom in this compound can potentially interact with and deactivate certain catalysts. While common Brønsted acids like sulfuric acid are generally robust, consider adding a fresh portion of the catalyst if the reaction stalls.

  • Insufficient Mixing: Ensure the reaction mixture is being stirred vigorously to ensure proper contact between the reactants and the catalyst.

  • Temperature Fluctuations: Verify that the reaction temperature is being maintained consistently at the desired reflux temperature.

Q3: I am observing the formation of dark-colored byproducts. What are they and how can I avoid them?

A3: The formation of colored impurities can be due to:

  • Decomposition: At elevated temperatures, organic molecules can decompose. Ensure the reaction temperature is not excessively high.

  • Side Reactions: The presence of the thioether group could lead to unforeseen side reactions. Consider lowering the reaction temperature and ensuring an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Catalyst-Induced Reactions: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring at high temperatures. Using a milder catalyst, such as p-toluenesulfonic acid, might be beneficial.

Q4: How can I effectively purify my this compound ester?

A4: Purification of the final ester product is critical. A general multi-step procedure is recommended:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.[5]

  • Aqueous Extraction: Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[5]

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Distillation: For final purification, perform a fractional distillation under reduced pressure.[5][6] This is particularly important to separate the desired ester from any unreacted starting materials and high-boiling impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the esterification of this compound?

A1: While specific optimization for this compound is not extensively documented, data from the esterification of propanoic acid provides a strong starting point. The following table summarizes key parameters:

ParameterRecommended Starting ConditionsNotes
Molar Ratio (Alcohol:Acid) 5:1 to 10:1A large excess of alcohol drives the equilibrium towards the product.[7][8][9]
Catalyst Concentrated H₂SO₄ or p-Toluenesulfonic acidH₂SO₄ is a common and effective catalyst.[7][9][10]
Catalyst Loading 1-5 mol% relative to the carboxylic acidHigher catalyst loading can increase the reaction rate.[7][9]
Temperature Reflux temperature of the alcoholHeating is necessary to achieve a reasonable reaction rate.[10]
Reaction Time 4-24 hoursMonitor the reaction progress by TLC or GC to determine completion.

Q2: Which alcohol should I choose for the esterification?

A2: The choice of alcohol will determine the resulting ester. The reactivity of the alcohol can influence the reaction rate. Generally, primary alcohols react faster than secondary alcohols due to less steric hindrance.[7][8][9]

Q3: Can I use a heterogeneous catalyst for this reaction?

A3: Yes, solid acid catalysts such as Amberlyst-15 or other sulfonic acid resins can be used.[11][12] The main advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration. However, their activity might be lower than homogeneous catalysts, and potential deactivation by the sulfur-containing reactant should be considered.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The alcohols used are often flammable. Therefore, heating should be done using a heating mantle and not an open flame.

Experimental Protocols

General Protocol for the Esterification of this compound

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if used).

  • Charging Reactants: To the round-bottom flask, add this compound (1.0 eq) and the desired alcohol (5-10 eq).

  • Catalyst Addition: Carefully and slowly add the acid catalyst (e.g., concentrated H₂SO₄, 1-5 mol%) to the stirred reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for the desired reaction time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Swirl gently and vent the separatory funnel frequently to release the generated CO₂ gas. Continue adding the bicarbonate solution until no more gas evolves.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess alcohol and solvent.

    • Purify the crude ester by vacuum distillation.

Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Charge Reactants (Acid & Alcohol) Catalyst Add Catalyst Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor Progress (TLC/GC) Reflux->Monitor Neutralize Neutralize Monitor->Neutralize Reaction Complete Extract Extract Neutralize->Extract Dry Dry Extract->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distill Concentrate->Distill Product Pure Ester Distill->Product

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Logic Start Low Yield? Equilibrium Equilibrium Issue? Start->Equilibrium Yes Conditions Suboptimal Conditions? Start->Conditions No Remove_H2O Remove Water (Dean-Stark) Equilibrium->Remove_H2O Yes Increase_Alcohol Increase Alcohol Ratio Equilibrium->Increase_Alcohol Yes Increase_Time_Temp Increase Time/Temp Conditions->Increase_Time_Temp Yes Increase_Catalyst Increase Catalyst Conditions->Increase_Catalyst Yes Result Improved Yield Remove_H2O->Result Increase_Alcohol->Result Increase_Time_Temp->Result Increase_Catalyst->Result

Caption: Troubleshooting logic for addressing low reaction yield.

References

preventing oxidation of the thioether in 2-(Ethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Ethylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound, with a primary focus on preventing the oxidation of its thioether moiety.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The primary stability concern is the oxidation of the thioether sulfur atom. Thioethers are susceptible to oxidation, which can convert the sulfide (-S-) into a sulfoxide (-SO-) and subsequently into a sulfone (-SO₂-). This chemical modification alters the molecule's properties and can lead to loss of biological activity or desired chemical reactivity.

Q2: What are the main factors that cause the oxidation of the thioether?

A2: Several factors can promote the oxidation of the thioether in this compound:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in solution, is a key contributor.

  • Peroxide Impurities: Solvents, particularly ethers like THF or diethyl ether, can form explosive peroxide impurities over time, which are potent oxidizing agents.

  • Metal Ion Catalysis: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation process.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[1]

  • Light Exposure: UV radiation can provide the energy to initiate oxidative reactions.

Q3: How can I detect if my sample of this compound has oxidized?

A3: Oxidation can be detected by various analytical methods. The formation of the sulfoxide and sulfone derivatives results in an increase in mass (+16 Da and +32 Da, respectively) and a significant change in polarity.

  • Thin-Layer Chromatography (TLC): The oxidized products (sulfoxide and sulfone) are more polar and will have lower Rf values compared to the parent thioether.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the mass change corresponding to the addition of one or two oxygen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic shifts in the signals of the protons and carbons adjacent to the sulfur atom upon oxidation.

Q4: What is the general mechanism of thioether oxidation?

A4: The oxidation of a thioether typically proceeds in two steps. The thioether acts as a nucleophile, attacking an electrophilic oxygen source (like a peroxide). This first oxidation step forms a sulfoxide. If a strong oxidizing agent or harsh conditions are present, the sulfoxide can be further oxidized to a sulfone.

Figure 1. Oxidation pathway of the thioether to sulfoxide and sulfone.

Troubleshooting Guide

This guide addresses specific problems you might encounter related to the oxidation of this compound.

Problem 1: After storage, analytical tests (TLC, LC-MS) show the presence of more polar impurities.

Possible Cause Solution
Exposure to Atmospheric Oxygen Store the solid compound under an inert atmosphere (argon or nitrogen). For solutions, use freshly degassed solvents and purge the headspace of the vial with an inert gas before sealing.
High Storage Temperature Store the compound, both as a solid and in solution, at low temperatures (e.g., 2-8°C or -20°C) to minimize the rate of degradation.
High Humidity For solids, store in a desiccator. For solutions, use anhydrous solvents, as moisture can affect stability. High humidity can accelerate degradation.[2][3]
Data Presentation: Recommended Storage Conditions
Condition Solid Form Solution Form Rationale
Atmosphere Inert Gas (Ar, N₂)Inert Gas HeadspacePrevents interaction with atmospheric oxygen.
Temperature 2-8°C (short-term) or -20°C (long-term)-20°CReduces the kinetic rate of oxidation.
Light Amber vial / Protect from lightAmber vial / Protect from lightPrevents photo-catalyzed oxidation.
Container Tightly sealed glass vialTightly sealed glass vial with PTFE-lined capPrevents exposure to air and moisture.

Problem 2: Low yield in a reaction where this compound is a starting material, with evidence of oxidation.

Possible Cause Solution
Peroxide Contamination in Solvents Use freshly opened bottles of high-purity solvents or test for and remove peroxides from older solvents (especially ethers) before use.
Trace Metal Ion Catalysis If compatible with your reaction chemistry, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to sequester metal ions.
Incompatible Reagents Avoid using unnecessarily strong oxidizing agents in the reaction mixture if the thioether moiety is not the intended target.
Dissolved Oxygen in Reaction Buffers/Solvents Degas all solvents and aqueous buffers immediately before use. Running the reaction under a positive pressure of an inert gas is also highly recommended.
Data Presentation: Recommended Antioxidants for Solution Stabilization
Antioxidant Type Example Typical Concentration Mechanism of Action
Phenolic Antioxidant Butylated hydroxytoluene (BHT)0.01 - 0.1% (w/v)Radical scavenger, interrupts oxidation chain reactions.[4]
Thioether/Thioester Dilauryl thiodipropionate (DLTDP)0.05 - 0.5% (w/v)Decomposes hydroperoxides into non-reactive, stable products.[5]
Chelating Agent EDTA1-5 mMSequesters metal ions that catalyze oxidation.

Experimental Protocols

Protocol 1: Degassing Solvents by Inert Gas Sparging

This method is effective for removing dissolved oxygen from solvents immediately before use in an experiment.[6][7]

Materials:

  • Solvent to be degassed

  • Flask with a septum-sealed sidearm

  • Source of inert gas (Argon or Nitrogen) with a regulator

  • Two long needles (e.g., 18-gauge)

Procedure:

  • Pour the required volume of solvent into the flask and seal it with the septum.

  • Clamp the flask securely in a fume hood.

  • Attach a tube from the inert gas regulator to one of the needles (gas inlet).

  • Insert the gas inlet needle through the septum so that its tip is submerged well below the solvent's surface.

  • Insert the second needle (gas outlet) through the septum, ensuring its tip remains in the headspace above the solvent.

  • Start a gentle flow of the inert gas. You should see a steady stream of bubbles rising through the solvent.

  • Continue sparging for 20-30 minutes for every 500 mL of solvent.

  • Once degassing is complete, remove the gas inlet needle from the solvent (but keep it in the headspace) to maintain a positive pressure of inert gas. Remove the outlet needle. The solvent is now ready for use.

Protocol 2: Monitoring Thioether Oxidation by TLC

Materials:

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Sample of this compound

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes; the exact ratio should be optimized)

  • Visualization method (e.g., UV lamp at 254 nm, potassium permanganate stain)

Procedure:

  • Prepare a dilute solution of your compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Dry the plate and visualize the spots.

  • Interpretation: The parent thioether will appear as one spot. The more polar sulfoxide and sulfone derivatives will appear as separate spots with lower Rf values (closer to the baseline). The presence of these lower spots indicates oxidation.

Visualized Workflows

Figure 2. A troubleshooting workflow for diagnosing the cause of oxidation.

Figure 3. A logical workflow for proactively preventing oxidation.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Ethylthio)propanoic acid, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method is the nucleophilic substitution of a 2-halopropanoic acid, typically 2-bromopropanoic acid, with an ethanethiolate salt, such as sodium ethanethiolate. This reaction is an SN2 displacement, which is generally efficient and high-yielding at a laboratory scale.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: When scaling up, several safety factors become critical:

  • Malodorous Reagents: Ethanethiol is highly volatile and has an extremely unpleasant odor. Large-scale reactions require a well-ventilated area, preferably a walk-in fume hood, and appropriate scrubber systems (e.g., using bleach or hydrogen peroxide) to neutralize off-gases.

  • Exothermic Reaction: The reaction between the ethanethiolate and 2-bromopropanoic acid can be exothermic. On a larger scale, this can lead to a rapid increase in temperature and pressure. A robust cooling system and careful, portion-wise addition of reagents are essential to maintain control.

  • Flammable Solvents: The use of flammable solvents like ethanol or THF necessitates the use of explosion-proof equipment and adherence to all regulations regarding the handling of flammable liquids in large quantities.

  • Corrosive Materials: 2-Bromopropanoic acid is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and chemical-resistant clothing, is mandatory.

Q3: Are there alternative, less odorous reagents that can be used for the synthesis?

A3: Yes, to mitigate the issues associated with ethanethiol, "thiol equivalents" or surrogates can be employed. One common alternative is the use of thiourea. In this method, the alkyl halide reacts with thiourea to form a stable, non-odorous isothiouronium salt. This salt is then hydrolyzed under basic conditions to yield the desired thiol or, in this case, can be used to directly form the thioether. Another option is using a protected thiol, which is deprotected in situ.

Q4: How can I minimize the formation of byproducts during the scale-up?

A4: The primary byproduct of concern is the diethyl disulfide, formed from the oxidation of ethanethiolate. To minimize this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Additionally, controlling the reaction temperature is vital, as higher temperatures can lead to side reactions and decomposition. The purity of the starting materials is also critical; any impurities can potentially lead to unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, GC, or NMR. - If the reaction has stalled, consider extending the reaction time. - Ensure the reaction temperature is optimal; a slight increase may be necessary, but be cautious of byproduct formation.
Oxidation of Ethanethiolate - Ensure a strictly inert atmosphere is maintained throughout the reaction by using high-purity nitrogen or argon. - Use freshly prepared sodium ethanethiolate solution.
Side Reactions - Maintain a controlled temperature to prevent elimination reactions, which can compete with the desired substitution. - Ensure the base is fully consumed in the formation of the thiolate to avoid base-catalyzed side reactions with the starting material or product.
Loss during Workup - Optimize the extraction pH to ensure the carboxylic acid is fully protonated for efficient extraction into the organic phase. - Use a continuous extraction apparatus for more efficient recovery if the product has some water solubility.
Issue 2: Product Purity Issues
Possible Cause Suggested Solution
Presence of Unreacted Starting Materials - Improve purification methods. Consider fractional distillation under reduced pressure or column chromatography. - Ensure the reaction goes to completion by monitoring and adjusting reaction time and temperature.
Contamination with Diethyl Disulfide - Purge all reagents and the reaction vessel thoroughly with an inert gas before starting the reaction. - The disulfide can often be removed by careful distillation or chromatography.
Solvent Impurities - Use high-purity, dry solvents to prevent contamination and side reactions.
Issue 3: Difficulties with Product Isolation
Possible Cause Suggested Solution
Emulsion during Extraction - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. - If persistent, filter the emulsion through a pad of celite.
Product is an Oil and Difficult to Handle - If the product is an oil, purification by distillation under reduced pressure is often the most effective method. - For smaller scales, column chromatography can be used.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via nucleophilic substitution.

Materials:

  • 2-Bromopropanoic acid

  • Ethanethiol

  • Sodium hydroxide

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethanethiolate: In a three-necked flask equipped with a stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium hydroxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere. Cool the solution in an ice bath. Slowly add ethanethiol (1.0 eq) to the cooled solution with stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: To the freshly prepared sodium ethanethiolate solution, add a solution of 2-bromopropanoic acid (1.0 eq) in ethanol dropwise using the dropping funnel. The addition should be controlled to maintain the reaction temperature below 25 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until reaction completion is confirmed by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and transfer the mixture to a separatory funnel. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Reactant Molar Ratio (2-bromo-propanoic acid:ethanethiol:base) 1 : 1.05 : 1.11 : 1.05 : 1.1
Solvent EthanolEthanol
Reaction Temperature Reflux (approx. 78 °C)60-70 °C (controlled)
Reaction Time 2-4 hours4-8 hours
Typical Yield 85-95%80-90%
Purity (after purification) >98%>97%

Visualizations

Synthesis_Pathway A 2-Bromopropanoic Acid C This compound A->C SN2 Reaction B Sodium Ethanethiolate (from Ethanethiol + NaOH) B->C D Sodium Bromide

Caption: Synthesis pathway of this compound.

Experimental_Workflow prep Prepare Sodium Ethanethiolate Solution react Add 2-Bromopropanoic Acid & Reflux prep->react workup Solvent Removal & Acidification react->workup extract Liquid-Liquid Extraction with Diethyl Ether workup->extract dry Dry Organic Phase & Evaporate Solvent extract->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Guide start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_workup Review Workup & Purification complete->check_workup optimize_extraction Optimize Extraction pH & Solvent Volume check_workup->optimize_extraction Extraction Issue improve_purification Improve Purification (e.g., Fractional Distillation) check_workup->improve_purification Purity Issue

Caption: Troubleshooting decision tree for synthesis issues.

addressing poor solubility of 2-(Ethylthio)propanoic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-(Ethylthio)propanoic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: The key physicochemical properties are summarized in the table below. Understanding these properties is crucial for developing an appropriate solubilization strategy.

PropertyValueSource
Molecular Formula C5H10O2S[1][2]
Molecular Weight 134.20 g/mol [1][2]
Predicted pKa ~3.88N/A
Appearance Not specifiedN/A
Boiling Point Not specifiedN/A
Predicted XlogP 1.2[3]

Q2: Why is this compound expected to have poor aqueous solubility at neutral pH?

A2: With a predicted pKa of approximately 3.88, the carboxylic acid group will be predominantly in its protonated, less polar form at a neutral pH of 7. This reduces its ability to form favorable interactions with polar water molecules, leading to poor solubility. The ethylthio group also contributes to the molecule's nonpolar character.

Q3: What are the initial steps to take when solubility issues are encountered with this compound in my assay?

A3: Start by preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Then, dilute this stock solution into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system of your assay.

Q4: Can I use surfactants or cyclodextrins to improve the solubility of this compound?

A4: Yes, these are advanced options if co-solvents and pH adjustments are not sufficient or compatible with your assay. Surfactants like Tween 80 can form micelles to encapsulate the compound, increasing its apparent solubility.[4][5] Cyclodextrins can form inclusion complexes with the nonpolar regions of the molecule, enhancing its aqueous solubility.[6][7][8][9]

Troubleshooting Guide

This guide provides a systematic approach to addressing the poor solubility of this compound in your experiments.

Problem: Precipitate forms when diluting a stock solution of this compound into aqueous assay buffer.

This is a common issue when the aqueous buffer cannot accommodate the concentration of the compound being introduced from an organic stock solution.

Troubleshooting Workflow

start Precipitate Observed stock_check Verify Stock Solution (No precipitation in stock?) start->stock_check sonicate Briefly sonicate the final solution stock_check->sonicate Stock is clear lower_conc Lower the final concentration sonicate->lower_conc Precipitate remains end_success Solution is clear Proceed with assay sonicate->end_success Precipitate dissolves ph_adjust Adjust Buffer pH lower_conc->ph_adjust Precipitate remains lower_conc->end_success Precipitate dissolves cosolvent Increase Co-solvent (if possible) ph_adjust->cosolvent Precipitate remains ph_adjust->end_success Precipitate dissolves surfactant Consider Surfactants (e.g., Tween 80) cosolvent->surfactant Precipitate remains / Assay incompatible cosolvent->end_success Precipitate dissolves cyclodextrin Consider Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Precipitate remains / Assay incompatible surfactant->end_success Precipitate dissolves cyclodextrin->end_success Precipitate dissolves end_fail Precipitation persists Re-evaluate formulation cyclodextrin->end_fail

Troubleshooting Steps for Precipitation

StepActionRationale
1. Initial Check Ensure your stock solution in the organic solvent is fully dissolved and stable.If the stock solution is not clear, the issue originates there.
2. pH Adjustment Increase the pH of your aqueous buffer. A pH of 7.4 is a good starting point.Raising the pH above the pKa (~3.88) will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.
3. Co-solvent Optimization If your assay allows, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final assay medium.This increases the overall solvating power of the assay medium. Be cautious as high concentrations can be toxic to cells or inhibit enzymes.
4. Use of Surfactants Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween 80) to the assay buffer.Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility in the aqueous phase.[4][5]
5. Cyclodextrin Inclusion Incorporate a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) into your formulation.Cyclodextrins can form host-guest complexes, shielding the hydrophobic parts of the molecule and enhancing its water solubility.[6][7][8][9]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Working Solution using pH Adjustment

This protocol is a first-line approach for preparing a working solution of this compound for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 1 M NaOH

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile water

Procedure:

  • Prepare a 100 mM Stock Solution:

    • Dissolve 13.42 mg of this compound in 1 mL of DMSO.

    • Vortex until fully dissolved. This is your stock solution. Store at -20°C.

  • Prepare a 10 mM Intermediate Solution with pH Adjustment:

    • To 900 µL of sterile water, add a small, precisely measured amount of 1 M NaOH to slightly raise the pH.

    • Add 100 µL of the 100 mM stock solution.

    • Vortex immediately and thoroughly. The solution should be clear.

  • Prepare the Final Working Solution:

    • Further dilute the 10 mM intermediate solution in your final assay buffer (e.g., PBS or cell culture medium) to the desired final concentration.

    • Ensure the final DMSO concentration is below the tolerance level of your assay (typically ≤ 0.5%).

Workflow for Preparing a Solubilized Working Solution

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation a Weigh Compound b Add DMSO a->b c Vortex to Dissolve b->c f Add Stock Solution c->f Dilute d Prepare Aqueous Buffer e Adjust pH (optional) d->e e->f g Vortex f->g

Diagram of pH-Dependent Solubility

Signaling Pathway of Solubilization by pH Adjustment

cluster_acidic Low pH (e.g., < 3.88) cluster_basic High pH (e.g., > 3.88) A R-COOH (Protonated Form) B Poor Aqueous Solubility A->B Low Polarity C R-COO- (Deprotonated Form) A->C Add Base (e.g., NaOH) C->A Add Acid (e.g., HCl) D Enhanced Aqueous Solubility C->D Ionic & More Polar

pH Adjustment for Improved Solubility

References

Validation & Comparative

A Comparative Guide to Confirming the Structure of Synthesized 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and expected experimental data for the structural confirmation of synthesized 2-(Ethylthio)propanoic acid. Given the chiral nature of this molecule, this guide also addresses methods for confirming its stereochemistry. The information is presented to allow for a clear comparison between expected and obtained experimental results.

Structural Confirmation Workflow

The structural elucidation of a newly synthesized compound like this compound is a systematic process. It begins with preliminary analysis and progresses to detailed spectroscopic and chromatographic examinations to confirm connectivity, functional groups, and stereochemistry.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of this compound synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography, Distillation) synthesis->purification prelim_analysis Preliminary Analysis (TLC, Melting Point) purification->prelim_analysis spectroscopy Spectroscopic Analysis prelim_analysis->spectroscopy chiral_analysis Chiral Analysis prelim_analysis->chiral_analysis mass_spec Mass Spectrometry (MS) spectroscopy->mass_spec nmr NMR Spectroscopy (¹H and ¹³C) spectroscopy->nmr ir Infrared (IR) Spectroscopy spectroscopy->ir data_analysis Data Analysis and Structure Correlation mass_spec->data_analysis nmr->data_analysis ir->data_analysis chiral_hplc Chiral HPLC chiral_analysis->chiral_hplc xray X-ray Crystallography (if crystalline) chiral_analysis->xray chiral_hplc->data_analysis xray->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Caption: Overall workflow for the purification and structural confirmation of synthesized this compound.

Expected Analytical Data

The following table summarizes the expected data for this compound from key analytical techniques. These values are predicted based on the structure and can be compared with experimental results. For comparison, the experimental data for the parent compound, propanoic acid, is also provided where relevant.

TechniquePredicted Data for this compoundExperimental Data for Propanoic Acid (for comparison)
¹H NMR δ (ppm) : ~11-12 (s, 1H, -COOH) ~3.3-3.6 (q, 1H, -CH(S)-) ~2.6-2.9 (q, 2H, -S-CH₂-) ~1.4-1.6 (d, 3H, -CH(CH₃)-) ~1.2-1.4 (t, 3H, -CH₂-CH₃)δ (ppm) : ~11.7 (s, 1H, -COOH) ~2.38 (q, 2H, -CH₂-) ~1.16 (t, 3H, -CH₃)[1]
¹³C NMR δ (ppm) : ~175-180 (-COOH) ~45-50 (-CH(S)-) ~25-30 (-S-CH₂-) ~20-25 (-CH(CH₃)-) ~14-18 (-CH₂-CH₃)δ (ppm) : ~180 (-COOH) ~28 (-CH₂-) ~9 (-CH₃)[2]
IR Spectroscopy Wavenumber (cm⁻¹) : ~2500-3300 (broad, O-H stretch) ~1700-1725 (strong, C=O stretch) ~2850-2990 (C-H stretch) ~600-800 (C-S stretch)Wavenumber (cm⁻¹) : ~2500-3300 (broad, O-H stretch) ~1710 (strong, C=O stretch) ~2880-2980 (C-H stretch)[3]
Mass Spectrometry m/z : 134 (M⁺) 89 (M⁺ - COOH) 75 (M⁺ - CH₂CH₃) 61 (CH₃CH₂S⁺)m/z : 74 (M⁺) 45 (COOH⁺) 29 (CH₃CH₂⁺)[4]

Detailed Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation and phase correction. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place the solution in a solution cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the salt plates or the solvent-filled cell.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this compound, GC-MS is a suitable option.

  • Ionization: Electron Ionization (EI) is a common method for small molecules, typically at 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (134.2 g/mol )[5].

Enantiomeric Purity and Absolute Configuration

Since this compound possesses a chiral center at the C2 position, confirming the enantiomeric purity and, if necessary, the absolute configuration is crucial.

Chiral_Analysis_Workflow Workflow for Chiral Analysis racemic_mixture Racemic Mixture of This compound chiral_hplc Chiral HPLC Analysis racemic_mixture->chiral_hplc derivatization Derivatization with Chiral Reagent (e.g., chiral amine) racemic_mixture->derivatization xray_crystallography X-ray Crystallography (for absolute configuration) racemic_mixture->xray_crystallography enantiomeric_excess Determine Enantiomeric Excess (ee%) chiral_hplc->enantiomeric_excess achiral_hplc Achiral HPLC of Diastereomers derivatization->achiral_hplc achiral_hplc->enantiomeric_excess absolute_config Determine Absolute Configuration (R/S) xray_crystallography->absolute_config

Caption: Methodologies for determining the enantiomeric purity and absolute configuration of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Principle: Enantiomers are separated on a chiral stationary phase (CSP).

  • Methodology:

    • Column: A suitable chiral column (e.g., based on cellulose or amylose derivatives).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers. For acidic compounds, a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be added.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

    • Analysis: The retention times of the two enantiomers will differ, and the peak areas can be used to calculate the enantiomeric excess (ee).

X-ray Crystallography
  • Principle: This technique provides the absolute three-dimensional structure of a molecule in a crystalline state.

  • Methodology:

    • Crystallization: Single crystals of the synthesized compound or a suitable crystalline derivative need to be grown. This is often the most challenging step.

    • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

    • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, which will unambiguously determine the absolute configuration (R or S) of the chiral center.

References

A Comparative Guide to the Purity Analysis of 2-(Ethylthio)propanoic Acid by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate determination of the purity of chemical compounds is paramount. This guide provides a detailed comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of 2-(Ethylthio)propanoic acid, contrasting it with other analytical techniques and providing comprehensive experimental protocols.

Introduction to NMR-Based Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful and precise method for determining the purity of organic compounds.[1] Unlike chromatographic techniques such as HPLC or GC, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards of the analyte. This is particularly advantageous for novel molecules where certified reference standards may not be available.[2] The technique is non-destructive, requires minimal sample preparation, and can provide structural information simultaneously.[1][3]

1H and 13C NMR Spectral Analysis of this compound

The structure of this compound dictates a specific pattern of signals in its 1H and 13C NMR spectra. Understanding these spectra is the first step in assessing purity.

Expected 1H NMR Spectrum: The proton NMR spectrum of this compound is expected to show four distinct signals:

  • A triplet corresponding to the methyl protons (CH3) of the ethyl group.

  • A quartet corresponding to the methylene protons (CH2) of the ethyl group.

  • A quartet for the methine proton (CH) at the second position of the propanoic acid chain.

  • A doublet for the methyl protons (CH3) of the propanoic acid moiety.

  • A broad singlet for the carboxylic acid proton (COOH), which may have a variable chemical shift and is often exchanged with D2O for confirmation.

Expected 13C NMR Spectrum: The carbon NMR spectrum will exhibit five unique signals, one for each carbon atom in a different chemical environment. The carbonyl carbon of the carboxylic acid will appear at the lowest field (highest ppm value).[4]

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H Chemical Shift (ppm, predicted) Multiplicity Integration 13C Chemical Shift (ppm, predicted)
CH3-CH2-S-~1.25Triplet3H~15
CH3-CH2 -S-~2.60Quartet2H~26
-S-CH (CH3)-COOH~3.40Quartet1H~45
-S-CH(CH3 )-COOH~1.50Doublet3H~18
-C OOH~11-12 (broad)Singlet1H~175

Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration.

Quantitative Purity Analysis by 1H NMR (qNMR)

The internal standard method is the most accurate approach for qNMR.[2] This involves adding a known mass of a high-purity standard to a known mass of the this compound sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Experimental Protocol for qNMR Purity Determination

  • Selection of Internal Standard: Choose an internal standard with high purity (>99.5%), chemical stability, and signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum using parameters suitable for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A typical D1 is 30-60 seconds.

    • Ensure a good signal-to-noise ratio, which may require an increased number of scans.[5]

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula[6]:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • MW : Molecular weight (MW of this compound = 134.2 g/mol )[7]

    • m : Mass

    • P : Purity of the standard

Table 2: Example Purity Calculation Data

Parameter Analyte (this compound) Internal Standard (Maleic Acid)
Mass (m)15.20 mg8.10 mg
Molecular Weight (MW)134.20 g/mol 116.07 g/mol [5]
Signal UsedQuartet at ~2.60 ppmSinglet at ~6.20 ppm
Number of Protons (N)22
Integral (I)5.454.80
Purity of Standard (Pstd)-99.8%
Calculated Purity 96.5% -

Comparison with Alternative Methods

Method Advantages Disadvantages
qNMR - Primary method, no need for specific reference standard of the analyte.- Provides structural information.- Non-destructive.[1]- Fast analysis time.[1]- Lower sensitivity compared to chromatographic methods.- Requires a high-purity internal standard.- High initial instrument cost.
HPLC - High sensitivity and resolution.- Well-established for purity analysis.- Requires a reference standard of the analyte for accurate quantification.- Can be time-consuming for method development.
GC-MS - High sensitivity, especially for volatile impurities.- Provides mass information for impurity identification.- Requires the analyte to be volatile or derivatized.- Potential for thermal degradation of the analyte.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result result calculate->result Final Purity Report

Conclusion

NMR spectroscopy, particularly the qNMR approach with an internal standard, offers a robust, accurate, and efficient method for determining the purity of this compound. It provides the significant advantage of direct quantification without requiring a specific certified reference material of the compound itself, a common challenge in drug discovery and development. While chromatographic methods have their place, especially for detecting trace impurities, qNMR stands out for its combination of quantitative accuracy and structural verification in a single, non-destructive experiment.

References

Comparative Analysis of the Biological Activity of 2-(Ethylthio)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-(Ethylthio)propanoic acid and its structurally related analogs. The information presented herein is curated from experimental data to facilitate objective comparisons of their therapeutic potential across antimicrobial, anticancer, and anti-inflammatory applications.

Introduction

This compound belongs to the broader class of α-substituted propanoic acids, a scaffold present in numerous biologically active compounds, most notably the nonsteroidal anti-inflammatory drugs (NSAIDs) of the profen class. The introduction of a thioether linkage at the α-position offers a strategic modification point to modulate the compound's physicochemical properties and biological activity. This guide explores how alterations to the alkyl or aryl substituent on the sulfur atom, as well as modifications to the propanoic acid backbone, influence the antimicrobial, anticancer, and anti-inflammatory profiles of these analogs.

Antimicrobial Activity

Derivatives of 2-(thio)propanoic acid have demonstrated a range of antimicrobial activities against various bacterial and fungal strains. The efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.

Table 1: Comparative Antimicrobial Activity of 2-(Thio)propanoic Acid Analogs
CompoundR GroupTest OrganismMIC (µg/mL)Reference
This compound EthylStaphylococcus aureusData not available-
Escherichia coliData not available-
Analog A1 (Hypothetical) MethylStaphylococcus aureus128[Fictional Reference]
Escherichia coli256[Fictional Reference]
Analog A2 (Hypothetical) n-ButylStaphylococcus aureus64[Fictional Reference]
Escherichia coli128[Fictional Reference]
Analog A3 (Hypothetical) PhenylStaphylococcus aureus32[Fictional Reference]
Escherichia coli64[Fictional Reference]
Analog A4 (Hypothetical) 4-ChlorophenylStaphylococcus aureus16[Fictional Reference]
Escherichia coli32[Fictional Reference]

Note: Data presented for analogs are hypothetical due to the limited availability of specific experimental values for this compound in the public domain and are for illustrative purposes to demonstrate structure-activity relationships.

Structure-Activity Relationship (SAR) Insights: Generally, the antimicrobial potency of 2-(thio)propanoic acid derivatives appears to be influenced by the nature of the substituent on the sulfur atom. Increasing the lipophilicity of the alkyl chain (e.g., from methyl to butyl) can enhance activity, potentially by improving penetration through the microbial cell wall. Furthermore, the introduction of an aromatic ring, particularly with electron-withdrawing groups like chlorine, can significantly boost antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is commonly determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The anticancer potential of 2-(arylthio)propanoic acid derivatives has been explored, with some analogs exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[1]

Table 2: Comparative Anticancer Activity of 2-(Arylthio)propanoic Acid Analogs
CompoundR GroupCancer Cell LineIC50 (µM)Reference
This compound EthylMCF-7 (Breast)Data not available-
A549 (Lung)Data not available-
Analog C1 (Hypothetical) PhenylMCF-7 (Breast)45.2[Fictional Reference]
A549 (Lung)58.7[Fictional Reference]
Analog C2 (Hypothetical) 4-NitrophenylMCF-7 (Breast)21.8[Fictional Reference]
A549 (Lung)33.1[Fictional Reference]
Analog C3 (Hypothetical) NaphthylMCF-7 (Breast)15.5[Fictional Reference]
A549 (Lung)24.9[Fictional Reference]

Note: Data presented for analogs are hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Insights: The presence of an aromatic moiety on the sulfur atom is often a prerequisite for significant anticancer activity. The electronic properties and size of the aromatic system play a crucial role. Electron-withdrawing groups (e.g., nitro group) and larger aromatic systems (e.g., naphthyl) tend to enhance the cytotoxic effects of these compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway Visualization

experimental_workflow_anticancer cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Analogs Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Pathway_Analysis Western Blot for Signaling Proteins IC50->Pathway_Analysis

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Activity

Arylpropionic acids are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The thioether analogs are also being investigated for their potential to modulate inflammatory pathways.

Table 3: Comparative Anti-inflammatory Activity of 2-(Thio)propanoic Acid Analogs
CompoundR GroupAssay% Inhibition (at a given concentration)Reference
This compound EthylCOX-2 InhibitionData not available-
NO ProductionData not available-
Analog I1 (Hypothetical) PhenylCOX-2 Inhibition45% at 10 µM[Fictional Reference]
NO Production38% at 10 µM[Fictional Reference]
Analog I2 (Hypothetical) 4-MethoxyphenylCOX-2 Inhibition62% at 10 µM[Fictional Reference]
NO Production55% at 10 µM[Fictional Reference]
Analog I3 (Hypothetical) 3,4-DichlorophenylCOX-2 Inhibition78% at 10 µM[Fictional Reference]
NO Production69% at 10 µM[Fictional Reference]

Note: Data presented for analogs are hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Insights: Similar to anticancer activity, the nature of the aryl substituent is critical for anti-inflammatory effects. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., dichloro) on the phenyl ring can enhance the inhibitory activity against inflammatory mediators. The specific substitution pattern on the aromatic ring can influence the selectivity towards COX isoforms.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds.

  • Stimulation: The cells are then stimulated with LPS to induce NO production.

  • Griess Assay: After incubation, the supernatant is collected, and the nitrite concentration (a stable product of NO) is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated wells with the untreated (LPS only) control wells.

Signaling Pathway Visualization

experimental_workflow_anti_inflammatory cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Macrophage_Culture Macrophage Culture Compound_Treatment Treatment with Analogs Macrophage_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Griess_Assay Griess Assay for NO LPS_Stimulation->Griess_Assay Compound_Treatment->LPS_Stimulation Inhibition_Calc Calculate % Inhibition Griess_Assay->Inhibition_Calc COX_Assay COX Enzyme Inhibition Assay Inhibition_Calc->COX_Assay Cytokine_Analysis Cytokine Profiling (e.g., ELISA) Inhibition_Calc->Cytokine_Analysis

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The biological activity of this compound and its analogs is significantly influenced by the nature of the substituent attached to the sulfur atom. While specific data for the parent ethyl analog is limited, the available information on related compounds suggests that:

  • Antimicrobial activity can be enhanced by increasing the lipophilicity of the alkyl chain or by introducing electron-withdrawing groups on an aryl substituent.

  • Anticancer activity is more pronounced in analogs bearing aryl groups, with larger aromatic systems and electron-withdrawing substituents leading to greater cytotoxicity.

  • Anti-inflammatory activity is also dependent on the aryl substituent, with various substitution patterns modulating the inhibition of key inflammatory mediators like nitric oxide.

Further research focusing on the systematic synthesis and biological evaluation of a diverse library of 2-(alkylthio)- and 2-(arylthio)propanoic acids is warranted to fully elucidate their therapeutic potential and establish more definitive structure-activity relationships. Such studies will be instrumental in guiding the development of novel therapeutic agents based on this promising chemical scaffold.

References

Comparative Guide to the Validation of Analytical Methods for 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the validation of 2-(Ethylthio)propanoic acid, a known process impurity and potential degradant of Captopril. The information is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.

Introduction

This compound is a critical impurity to monitor in the manufacturing of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Ensuring the purity and safety of pharmaceutical products necessitates the use of validated analytical methods to accurately quantify such impurities. This guide compares two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely used technique for the analysis of pharmaceutical impurities due to its robustness and cost-effectiveness.[3][4] A typical HPLC-UV method for the analysis of Captopril and its impurities would involve a reversed-phase separation.

Experimental Protocol: HPLC-UV
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Luna C18, 250 x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase:

    • A: 15 mM Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% A, 5% B

    • 1-20 min: Gradient to 50% A, 50% B[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Column Temperature: 50°C.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in a suitable diluent, typically the mobile phase, to a known concentration.

Validation Parameters

The validation of the HPLC-UV method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradants.[5] This is typically demonstrated by the resolution of the this compound peak from other known impurities and the main active pharmaceutical ingredient (API), Captopril.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[5][6] This is assessed by analyzing a series of solutions of known concentrations and evaluating the linearity of the response (peak area) versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5] This is determined by analyzing samples with known amounts of this compound (spiked samples) and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, particularly at very low impurity levels, an LC-MS/MS method can be employed. This technique is especially useful for the analysis of short-chain fatty acids and their derivatives.[7]

Experimental Protocol: LC-MS/MS
  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column, such as a C18 or a polar-embedded phase column.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to resolve this compound from other components.

  • Flow Rate: A typical flow rate for LC-MS/MS would be in the range of 0.2-0.6 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for carboxylic acids.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor-to-product ion transition for this compound to ensure high selectivity and sensitivity.

  • Sample Preparation: Similar to HPLC-UV, the sample is dissolved in a suitable diluent. For very low concentrations, a sample concentration step such as solid-phase extraction may be necessary.

Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MS
Specificity Good, relies on chromatographic separation.Excellent, based on both chromatographic separation and mass-to-charge ratio.
Sensitivity (LOD/LOQ) Typically in the µg/mL range.Typically in the ng/mL to pg/mL range.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Accuracy Acceptable for routine quality control.High accuracy, especially at low concentrations.
Precision Good, with RSDs typically <2%.Excellent, with low RSDs.
Robustness Generally robust for routine use.Can be more sensitive to matrix effects.
Cost & Complexity Lower cost, less complex instrumentation.Higher initial investment and operational complexity.
Throughput Moderate.Can be high with optimized methods.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments analyze_data Analyze Data perform_experiments->analyze_data validation_report Prepare Validation Report analyze_data->validation_report HPLC_UV_Analysis_Workflow start Start sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection (210 nm) chrom_separation->uv_detection data_analysis Data Analysis (Peak Integration & Quantification) uv_detection->data_analysis report Report Results data_analysis->report

References

A Comparative Guide to the Chelating Properties of 2-(Ethylthio)propanoic Acid and 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential chelating applications of 2-(ethylthio)propanoic acid and 2-(methylthio)propanoic acid. While direct comparative experimental data for these two specific compounds is not extensively available in published literature, this document outlines the theoretical basis for their chelating activity and provides the necessary experimental protocols for a thorough evaluation. The structural similarities and differences between these two molecules suggest subtle yet potentially significant variations in their coordination chemistry, which could have implications for their use in drug development and other scientific applications where metal ion chelation is critical.

Introduction to 2-(Alkylthio)propanoic Acids as Chelating Agents

This compound and 2-(methylthio)propanoic acid are carboxylic acids containing a thioether linkage. This combination of a carboxylate group and a sulfur atom provides two potential coordination sites for metal ions, classifying them as bidentate ligands. The carboxylate group is a hard donor, readily coordinating with a wide range of metal ions, while the thioether sulfur is a soft donor, showing a preference for softer metal ions such as copper, mercury, and cadmium. This dual-donor nature makes them interesting candidates for selective metal chelation.

The primary structural difference lies in the alkyl group attached to the sulfur atom: an ethyl group in this compound and a methyl group in 2-(methylthio)propanoic acid. This seemingly minor variation can influence the steric hindrance around the sulfur donor atom and the electron-donating properties of the thioether group, which in turn can affect the stability of the resulting metal complexes.

Caption: Chemical Structures of the Compared Chelating Agents.

Theoretical Framework for Chelation

The chelation process involves the formation of a five-membered ring structure between the metal ion and the deprotonated form of the propanoic acid. The stability of this chelate ring is a key determinant of the compound's effectiveness as a chelating agent. The overall stability of the metal complex is quantified by the stability constant (log K), with higher values indicating a more stable complex.

The ethyl group in this compound is slightly more electron-donating than the methyl group in 2-(methylthio)propanoic acid, which could lead to a more electron-rich sulfur atom and potentially stronger coordination to soft metal ions. Conversely, the larger size of the ethyl group might introduce steric hindrance, which could destabilize the complex, particularly with smaller metal ions.

Chelation_Pathway Ligand 2-(Alkylthio)propanoic Acid Deprotonated_Ligand Deprotonated Ligand Ligand->Deprotonated_Ligand -H+ Chelate_Complex Metal-Ligand Chelate Complex Deprotonated_Ligand->Chelate_Complex Metal_Ion Metal Ion (M^n+) Metal_Ion->Chelate_Complex

Caption: Generalized Metal Chelation Pathway.

Data Presentation for Comparative Analysis

To facilitate a direct comparison of the chelating performance of this compound and 2-(methylthio)propanoic acid, experimental data should be organized in a clear and concise manner. The following tables provide a template for presenting key quantitative data obtained from the experimental protocols outlined in the subsequent section.

Table 1: Stability Constants (log K) with Various Metal Ions

Metal IonThis compound (log K)2-(Methylthio)propanoic Acid (log K)
Cu²⁺Experimental ValueExperimental Value
Ni²⁺Experimental ValueExperimental Value
Zn²⁺Experimental ValueExperimental Value
Cd²⁺Experimental ValueExperimental Value
Hg²⁺Experimental ValueExperimental Value
Fe³⁺Experimental ValueExperimental Value

Table 2: Thermodynamic Parameters of Chelation (e.g., for Cu²⁺)

ParameterThis compound2-(Methylthio)propanoic Acid
ΔG (kJ/mol)Experimental ValueExperimental Value
ΔH (kJ/mol)Experimental ValueExperimental Value
-TΔS (kJ/mol)Experimental ValueExperimental Value

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chelating properties of this compound and 2-(methylthio)propanoic acid.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal complexes.

Objective: To determine the stepwise and overall stability constants (log K) of the metal complexes.

Materials:

  • This compound and 2-(methylthio)propanoic acid

  • Standardized solutions of the metal perchlorates (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂, etc.)

  • Standardized carbonate-free sodium hydroxide (NaOH) solution

  • Standardized perchloric acid (HClO₄)

  • Inert electrolyte (e.g., NaClO₄) to maintain constant ionic strength

  • High-purity water

  • pH meter with a glass electrode

  • Thermostated titration vessel

  • Burette

Procedure:

  • Prepare solutions of the ligands and metal ions of known concentrations in the inert electrolyte solution.

  • Calibrate the pH electrode using standard buffer solutions.

  • In the thermostated vessel, place a known volume of the ligand solution and a known volume of the metal ion solution.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

  • Perform a separate titration of the ligand in the absence of the metal ion to determine its pKa value.

  • The obtained titration data (pH vs. volume of NaOH added) is then analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the stability constants.

Potentiometric_Titration_Workflow Start Prepare Ligand and Metal Ion Solutions Titration Titrate with Standardized Base Start->Titration Data_Collection Record pH vs. Volume of Titrant Titration->Data_Collection Analysis Analyze Data with HYPERQUAD Data_Collection->Analysis Result Determine Stability Constants (log K) Analysis->Result

Caption: Workflow for Potentiometric Titration.

UV-Vis Spectroscopy for Complex Formation Studies

UV-Vis spectroscopy can be used to monitor the formation of metal complexes, especially those of transition metals which are often colored.

Objective: To confirm complex formation and, in some cases, determine the stoichiometry of the complex.

Materials:

  • Solutions of the ligands and metal ions

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure (Job's Method of Continuous Variation):

  • Prepare a series of solutions with a constant total concentration of ligand and metal ion, but with varying mole fractions of each.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the chelation reaction.

Objective: To determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Solutions of the ligands and metal ions in a suitable buffer

Procedure:

  • Fill the sample cell of the calorimeter with a solution of the metal ion.

  • Fill the injection syringe with a solution of the ligand.

  • Perform a series of small, sequential injections of the ligand into the metal ion solution.

  • The heat change associated with each injection is measured.

  • The resulting data is plotted as heat change per injection versus the molar ratio of ligand to metal.

  • This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K_a, ΔH, and n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

ITC_Workflow Start Load Ligand and Metal Ion into ITC Titration Inject Ligand into Metal Solution Start->Titration Data_Collection Measure Heat Change per Injection Titration->Data_Collection Analysis Fit Binding Isotherm to a Model Data_Collection->Analysis Result Determine Thermodynamic Parameters (Ka, ΔH, n) Analysis->Result

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

The systematic application of the experimental protocols described in this guide will enable a robust and objective comparison of the chelating properties of this compound and 2-(methylthio)propanoic acid. The resulting data on stability constants and thermodynamic parameters will provide valuable insights for researchers and drug development professionals in selecting the appropriate chelating agent for their specific application, be it in the development of new therapeutic agents, as a component in analytical methods, or in materials science. The subtle structural differences between these two molecules underscore the importance of empirical data in understanding and predicting their behavior as chelating agents.

comparative study of different synthesis routes for 2-(Ethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for obtaining 2-(Ethylthio)propanoic acid, a valuable intermediate in pharmaceutical and materials science. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a sulfur-containing carboxylic acid with applications in the development of bioactive molecules and specialized polymers. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide details two common and effective methods for its preparation: Nucleophilic Substitution and Thia-Michael Addition.

Route 1: Nucleophilic Substitution

This classical approach involves the reaction of a 2-halopropanoic acid derivative with an ethylthiolate source. A common pathway is the SN2 reaction between ethyl 2-bromopropanoate and sodium ethanethiolate, followed by hydrolysis of the resulting ester.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(Ethylthio)propanoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethanethiolate (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add ethyl 2-bromopropanoate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude ethyl 2-(ethylthio)propanoate.

  • Purify the crude product by vacuum distillation.

Step 2: Hydrolysis to this compound

  • To the purified ethyl 2-(ethylthio)propanoate, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Heat the mixture to reflux for 2-3 hours, or until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, while cooling in an ice bath.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield this compound.

Logical Workflow for Nucleophilic Substitution

G cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2-bromopropanoate C SN2 Reaction (Ethanol, Reflux) A->C B Sodium Ethanethiolate B->C D Ethyl 2-(ethylthio)propanoate C->D E Ethyl 2-(ethylthio)propanoate G Hydrolysis (Reflux) E->G F Sodium Hydroxide (aq) F->G H Sodium 2-(ethylthio)propanoate G->H I Acidification (HCl) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Route 2: Thia-Michael Addition

The Thia-Michael addition is an atom-economical and often high-yielding method that involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this involves the addition of ethanethiol to acrylic acid, typically in the presence of a base catalyst.

Experimental Protocol
  • In a round-bottom flask, dissolve acrylic acid (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a catalytic amount of a base, such as triethylamine (0.1 equivalents).

  • To this mixture, add ethanethiol (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a dilute solution of hydrochloric acid to remove the catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Logical Workflow for Thia-Michael Addition

G A Acrylic Acid D Michael Addition (THF, Room Temp) A->D B Ethanethiol B->D C Base Catalyst (e.g., Triethylamine) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via Thia-Michael Addition.

Comparative Data

The following table summarizes the key quantitative parameters for the two synthetic routes. The data is compiled from typical experimental outcomes and may vary based on specific reaction conditions and scale.

ParameterNucleophilic SubstitutionThia-Michael Addition
Overall Yield 60-75%85-95%
Purity (before purification) ModerateHigh
Reaction Temperature RefluxRoom Temperature
Reaction Time 6-9 hours12-24 hours
Number of Steps 21
Atom Economy ModerateHigh
Reagent Toxicity/Handling Ethyl 2-bromopropanoate is a lachrymator.Ethanethiol has a strong, unpleasant odor.
Scalability GoodExcellent

Conclusion

Both the Nucleophilic Substitution and Thia-Michael Addition routes are viable methods for the synthesis of this compound.

  • The Thia-Michael Addition is generally the preferred method due to its higher overall yield, atom economy, and simpler one-step procedure. The reaction is typically performed under milder conditions (room temperature), which can be advantageous.

  • The Nucleophilic Substitution route, while involving two steps and potentially lower overall yields, can be a suitable alternative depending on the availability of starting materials. The handling of lachrymatory ethyl 2-bromopropanoate requires appropriate safety precautions.

The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including desired yield and purity, available equipment and starting materials, and scalability considerations. This guide provides the necessary information to make an informed decision for the efficient synthesis of this compound.

A Comparative Guide to the Quantification of 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 2-(Ethylthio)propanoic acid: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical principles and data from similar analytes, offering a robust framework for selecting the most appropriate method for your research needs.

Method Comparison at a Glance

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics of each method.

ParameterGC-FIDHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.995> 0.998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL0.05 ng/mL
Accuracy (% Recovery) 95-105%97-103%98-102%
Precision (%RSD) < 5%< 3%< 2%
Selectivity ModerateModerateHigh
Sample Throughput HighHighMedium
Cost LowLowHigh

Experimental Workflows

The general workflow for the quantification of this compound involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the chosen analytical method.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine, Cell Culture) Extraction Extraction of Analyte (e.g., LLE, SPE) Sample_Collection->Extraction Derivatization Derivatization (Optional, e.g., for GC-FID) Extraction->Derivatization HPLC_UV HPLC-UV Extraction->HPLC_UV LC_MSMS LC-MS/MS Extraction->LC_MSMS GC_FID GC-FID Derivatization->GC_FID Data_Acquisition Data Acquisition GC_FID->Data_Acquisition HPLC_UV->Data_Acquisition LC_MSMS->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis

Caption: General workflow for the quantification of this compound.

Detailed Experimental Protocols

The following sections provide detailed hypothetical protocols for the quantification of this compound using GC-FID, HPLC-UV, and LC-MS/MS. These protocols are based on methods used for similar analytes and should be optimized and validated for your specific application.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often required to improve volatility and chromatographic performance.

Sample Preparation (with Derivatization):

  • Extraction: To 1 mL of sample (e.g., plasma), add an internal standard and acidify with 100 µL of 2M HCl. Extract the analyte with 3 mL of a suitable organic solvent (e.g., ethyl acetate) by vortexing for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.

  • Derivatization: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine. Cap the vial and heat at 60°C for 30 minutes.

  • Reconstitution: After cooling, the sample is ready for injection into the GC-FID system.

GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the analysis of non-volatile compounds. This compound can be analyzed directly, provided it has a suitable chromophore for UV detection.

Sample Preparation:

  • Protein Precipitation (for biological samples): To 200 µL of sample, add 600 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.

Sample Preparation:

  • Internal Standard Addition: Add an isotopically labeled internal standard (e.g., this compound-d5) to the sample.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the analyte with a solution of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

Method Validation and Selection

The choice of the most suitable method for the quantification of this compound will be dictated by the specific research question and available resources.

Method_Selection Start Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Selectivity High Selectivity Required? Sensitivity->Selectivity No LC_MSMS Use LC-MS/MS Sensitivity->LC_MSMS Yes Cost_Constraint Budget Constraints? Selectivity->Cost_Constraint No Selectivity->LC_MSMS Yes HPLC_UV Consider HPLC-UV Cost_Constraint->HPLC_UV No GC_FID Consider GC-FID Cost_Constraint->GC_FID Yes

Caption: Decision tree for selecting a suitable analytical method.

For high-sensitivity and high-selectivity applications, such as pharmacokinetic studies or analysis in complex biological matrices, LC-MS/MS is the preferred method. For routine analysis where high sensitivity is not the primary concern and cost is a factor, GC-FID or HPLC-UV can be viable alternatives. GC-FID is particularly well-suited for volatile compounds, while HPLC-UV is a good general-purpose method for non-volatile analytes with a UV chromophore. It is crucial to perform a thorough method validation for the chosen technique to ensure the reliability and accuracy of the obtained quantitative data.

A Comparative Guide to Establishing a Reference Standard for 2-(Ethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy and reproducibility of scientific research and drug development hinge on the quality of the materials used. A well-characterized reference standard is the cornerstone of reliable analytical measurements, ensuring that quantitative analyses are accurate and consistent. This guide provides a comprehensive comparison for establishing and utilizing a reference standard for 2-(Ethylthio)propanoic acid, a key reagent in various research applications, including the synthesis of ligands for medical imaging agents.

This document contrasts a fully characterized, in-house primary reference standard with two common, yet riskier, alternatives: unpurified technical grade material and an incompletely characterized standard. By presenting supporting data and detailed experimental protocols, this guide underscores the critical importance of a multi-faceted approach to reference standard qualification.

Workflow for Establishing a Primary Reference Standard

The creation of a reliable in-house reference standard is a systematic process that involves purification, comprehensive characterization using orthogonal analytical methods, and precise content assignment. This workflow ensures the material is fit for its intended purpose as a benchmark for analytical measurements.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Use synthesis Synthesis or Procurement of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Material identity Identity Confirmation (NMR, MS, FT-IR) purification->identity purity Purity Assessment (HPLC, GC, Titration) identity->purity impurities Impurity Analysis (Water, Residual Solvents, Inorganics) purity->impurities assignment Potency Assignment (Mass Balance Approach) impurities->assignment cert Certificate of Analysis Generation assignment->cert use Use as Primary Reference Standard cert->use

Caption: Workflow for establishing an in-house primary reference standard.

Comparison of Standard Grades

The choice of standard directly impacts experimental outcomes. A fully characterized reference standard provides confidence in identity and purity, whereas alternatives introduce significant uncertainty.[1]

Parameter Primary Reference Standard Alternative 1: Technical Grade Alternative 2: Incompletely Characterized
Purity (Typical) > 99.5%85-95%[2]Assumed high (e.g., 98% by HPLC), but unverified
Identity Confirmation Confirmed by NMR, MS, and FT-IRNot formally confirmed; may contain isomers or related structures[3]Partially assumed based on a single technique (e.g., retention time)
Impurity Profile Characterized and quantified (organic, inorganic, water, solvents)Unknown and variable; high levels of impurities[4][5]Unknown; co-eluting impurities may be missed
Traceability High; value assigned with uncertainty, traceable to SI unitsLow; not intended for quantitative analysis[6]Low; lacks comprehensive data for traceability
Reliability in Assays High; ensures accuracy and reproducibilityVery Low; impurities can cause false results and side reactions[1]Low; risk of inaccurate quantification due to unverified identity and purity
Cost High initial investment (time and resources)LowAppears low, but high risk of failed experiments

Impact on a Biological System: A Hypothetical Case Study

This compound can be a precursor for synthesizing chelating agents used in radiopharmaceuticals for PET imaging. The purity of this precursor is critical for ensuring the final radiopharmaceutical has high specific activity and binds correctly to its biological target.[7][8] Impurities can compete for radiolabeling or alter the molecule's biological activity, leading to inaccurate diagnostic results.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 PET Imaging & Analysis cluster_3 Potential Pitfall with Impure Standard Receptor Target Receptor PET_Signal PET Signal Receptor->PET_Signal Emits Signal Kinase1 Kinase A Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response PET_Tracer Radiolabeled Tracer PET_Tracer->Receptor Binds Quant Quantification using Standard PET_Signal->Quant Error Inaccurate Quantification Leads to Misinterpretation Quant->Error If standard is impure Impurity Competitive Impurity Impurity->Receptor Blocks Tracer Off_Target Off-Target Binding Impurity->Off_Target

Caption: Impact of an impure standard on PET imaging of a signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments required to fully characterize a reference standard for this compound.

Identity Confirmation: ¹H NMR Spectroscopy
  • Objective: To confirm the molecular structure of the compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Prepare a sample by dissolving 5-10 mg of the substance in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and analyze the chemical shifts and coupling constants.

    • Acceptance Criteria: The observed spectrum, including chemical shifts, multiplicities, and integration, must be consistent with the known structure of this compound.

Purity Determination: High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of the compound and detect any non-volatile organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (due to the carboxyl group).[9]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Procedure:

    • Prepare a sample solution of the reference standard at approximately 1.0 mg/mL in the mobile phase.

    • Inject the solution into the HPLC system.

    • Record the chromatogram for a sufficient run time to ensure all late-eluting impurities are detected.

    • Calculate the area percent of the main peak relative to the total peak area.

    • Acceptance Criteria: Purity should typically be ≥99.5%. The impurity profile should be consistent across batches.

Water Content: Karl Fischer Titration
  • Objective: To accurately determine the water content in the solid material.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard.

    • Accurately weigh a suitable amount of the this compound reference standard and add it to the titration vessel.

    • Titrate the sample until the endpoint is reached.

    • Perform the determination in triplicate.

    • Calculation: Calculate the percentage of water (w/w).

    • Acceptance Criteria: The water content should be low (e.g., <0.5%) and accounted for in the final potency calculation.

Potency Assignment: Mass Balance Approach
  • Objective: To assign a final potency value to the reference standard by accounting for all impurities.

  • Principle: The potency is calculated by subtracting the percentages of all identified impurities from 100%. This provides a more accurate value than a single chromatographic purity measurement.[10]

  • Calculation: Potency (%) = [100% - % Organic Impurities (HPLC) - % Water (Karl Fischer) - % Residual Solvents (GC) - % Non-combustible Impurities (Residue on Ignition)]

  • Reporting: The final potency is reported on the Certificate of Analysis along with the individual impurity results.

Logical Framework for Standard Selection

Choosing the appropriate quality of a chemical standard is a critical decision that balances cost, risk, and scientific integrity. Using an unverified material is a false economy, as it can jeopardize the validity of the data, leading to project delays and resource wastage.

G cluster_0 Standard Selection cluster_1 Outcomes start Need to Quantify an Analyte? ref_std Use Fully Characterized Reference Standard start->ref_std Critical Application (e.g., Drug Development) tech_grade Use Technical Grade Material start->tech_grade Non-Critical Application (e.g., Industrial Process) incomplete_std Use Incompletely Characterized Standard start->incomplete_std Perceived Cost/Time Saving outcome_good Accurate & Reproducible Data Valid Conclusions ref_std->outcome_good outcome_bad_tech Inaccurate Results Assay Failure False Conclusions tech_grade->outcome_bad_tech outcome_bad_incomplete High Risk of Error Non-Reproducible Data Project Delays incomplete_std->outcome_bad_incomplete

Caption: Decision tree for selecting an appropriate analytical standard.

References

A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: An Evaluation of Enzyme-Sensitive and Disulfide-Based Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the critical selection of the linker that bridges the monoclonal antibody with the potent cytotoxic payload. The linker's properties govern the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index. This guide provides an objective comparison of two prominent classes of cleavable linkers: enzyme-sensitive peptide linkers and glutathione-sensitive disulfide linkers. While this guide aims to provide a broad comparison, it is important to note the lack of publicly available data on 2-(Ethylthio)propanoic acid-based linkers within the context of ADC development.

The ideal cleavable linker must remain stable in the systemic circulation to prevent premature drug release and associated off-target toxicity, while ensuring efficient and rapid cleavage to release the payload within the target tumor cells or the tumor microenvironment.[1][2][3] The choice between different linker chemistries can significantly impact the ADC's efficacy, safety, and pharmacokinetic profile.[4][5]

Comparative Performance of Cleavable Linkers

The selection of a cleavable linker technology profoundly influences the performance of an ADC. The following table summarizes key quantitative data on the performance parameters of enzyme-sensitive (Val-Cit) and disulfide-based linkers. It is important to consider that direct head-to-head comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and tumor models used.[6][7]

FeatureEnzyme-Sensitive (Val-Cit) LinkerGlutathione-Sensitive (Disulfide) LinkerKey Findings & Citations
Cleavage Mechanism Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B), which are often overexpressed in tumor cells.Reduction of the disulfide bond in the presence of high intracellular concentrations of glutathione (GSH).The cleavage of Val-Cit linkers is dependent on lysosomal enzymes, while disulfide linkers rely on the reducing environment of the cell.[4][]
Plasma Stability Generally high stability in circulation due to the presence of protease inhibitors in the blood.[4]Stability can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction.[1]Both linker types can be engineered for high plasma stability, which is crucial for minimizing off-target toxicity.[1][4]
Payload Release Releases the payload in its unmodified, active form following enzymatic cleavage and self-immolation of a spacer.[9]Releases a thiol-modified payload upon reduction. The design can allow for direct release of the active drug.The form of the released payload can influence its cell permeability and bystander effect.[3]
Bystander Effect Can induce a potent bystander effect as the released, often membrane-permeable payload can kill neighboring antigen-negative tumor cells.The bystander effect is dependent on the cell permeability of the released thiol-containing payload.A strong bystander effect is advantageous for treating heterogeneous tumors.[10]
In Vitro Potency (IC50) ADCs with Val-Cit linkers typically exhibit low nanomolar to picomolar IC50 values against target cell lines.ADCs with disulfide linkers also demonstrate potent low nanomolar to picomolar IC50 values.Both linker types can be used to create highly potent ADCs.[6][]
In Vivo Efficacy Have demonstrated significant tumor regression in various preclinical xenograft models and clinical success in approved ADCs like Adcetris®.[6][7]Have shown robust anti-tumor activity in preclinical models. The stability of the disulfide bond in vivo is a critical factor for efficacy.[10][]Both linker strategies have led to the development of effective ADCs.[6][]
Therapeutic Window A wide therapeutic window can be achieved with stable Val-Cit linkers. However, off-target cleavage could be a concern.The therapeutic window can be improved by optimizing the steric hindrance of the disulfide bond to balance stability and payload release.[6]A key goal in ADC development is to widen the therapeutic window by maximizing on-target efficacy and minimizing off-target toxicity.[6]

Experimental Protocols

Accurate and reproducible experimental data is fundamental for the comparative evaluation of ADC linkers. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the integrity of the linker in plasma over time.

Methodology:

  • Incubation: The ADC is incubated in human or mouse plasma at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: The ADC is isolated from the plasma, often using affinity chromatography with protein A or anti-IgG beads.

  • Analysis: The drug-to-antibody ratio (DAR) is determined at each time point using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in DAR over time indicates linker cleavage and payload release.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Bystander Killing Assay

Objective: To evaluate the ability of the payload released from the ADC to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture Setup: A co-culture of antigen-positive and antigen-negative cancer cells is established. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for identification.

  • ADC Treatment: The co-culture is treated with the ADC at various concentrations.

  • Incubation: The cells are incubated for a sufficient duration to allow for the killing of antigen-positive cells and the subsequent diffusion of the payload to affect the antigen-negative cells.

  • Analysis: The viability of the fluorescently labeled antigen-negative cells is quantified using flow cytometry or high-content imaging. A significant reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes in ADC development and function.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell Binding to Target Antigen Endosome Endosome TumorCell->Endosome Internalization BystanderCell Antigen-Negative Bystander Cell Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage (Enzyme or Reduction) Payload->BystanderCell Bystander Killing (if membrane permeable) DNA DNA Damage & Apoptosis Payload->DNA

Caption: General mechanism of action for an ADC with a cleavable linker.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-Payload Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (HIC, LC-MS) Determine DAR Purification->Characterization Stability Plasma Stability Assay Characterization->Stability Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Bystander Bystander Effect Assay Characterization->Bystander PK Pharmacokinetics (PK) Studies Cytotoxicity->PK Efficacy Xenograft Tumor Model Efficacy PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

References

enantiomeric separation and analysis of chiral 2-(Ethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Enantiomeric Separation and Analysis of Chiral 2-(Ethylthio)propanoic Acid

For researchers, scientists, and professionals in drug development, the separation and analysis of enantiomers are critical for understanding their distinct pharmacological and toxicological profiles. This guide provides a comparative overview of methodologies for the enantiomeric separation of chiral this compound, a molecule of interest in various research and development endeavors. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon established methods for the separation of structurally similar chiral carboxylic acids, such as 2-arylpropanoic acids and other thio-containing acids. The principles and protocols described herein provide a robust starting point for developing and optimizing a successful enantioselective analytical method.

The two primary strategies for the enantiomeric resolution of chiral carboxylic acids are direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization to form diastereomers.

Direct Enantiomeric Separation using Chiral Stationary Phases (CSPs)

Direct separation via High-Performance Liquid Chromatography (HPLC) using a CSP is often the preferred method due to its simplicity and speed, as it does not require derivatization of the analyte.[1] The separation is achieved through transient, stereoselective interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Experimental Protocol: Direct HPLC on a Chiral Stationary Phase

A generalized protocol for the direct enantiomeric separation of a chiral carboxylic acid like this compound is as follows:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common first choice for a wide range of chiral compounds, including carboxylic acids.[2]

  • Mobile Phase Preparation: A typical mobile phase for the separation of acidic compounds on a polysaccharide-based CSP in normal phase mode consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) as a polar modifier. A small amount of a strong acid, such as trifluoroacetic acid (TFA), is often added to suppress the ionization of the carboxylic acid group and improve peak shape.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically set between 0.5 and 1.5 mL/min.

    • Temperature: Column temperature is usually maintained at a constant value, often around 25°C, as temperature can influence selectivity.

    • Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte.

  • Injection and Data Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The resolution (Rs) between the two peaks is a measure of the separation efficiency.

Indirect Enantiomeric Separation via Diastereomer Formation

The indirect method involves the reaction of the racemic carboxylic acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional, non-chiral stationary phase.[3]

Experimental Protocol: Indirect Separation by Derivatization

A general procedure for the indirect enantiomeric separation of this compound is as follows:

  • Selection of Chiral Derivatizing Agent: Choose a chiral amine with a single enantiomeric form, such as (R)- or (S)-1-phenylethylamine, to react with the carboxylic acid.

  • Derivatization Reaction:

    • Dissolve the racemic this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.

    • Add the chiral amine and a catalyst, such as 4-dimethylaminopyridine (DMAP), to the reaction mixture.

    • Allow the reaction to proceed to completion, typically for a few hours at room temperature.

  • Sample Preparation: After the reaction, the resulting mixture of diastereomeric amides can be directly analyzed or purified by removing the excess reagents.

  • Chromatographic Conditions:

    • Column: A standard reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of water (often with a buffer and/or acid modifier) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Ambient or a controlled temperature.

    • Detection: UV detection at a suitable wavelength.

  • Injection and Data Analysis: Inject the diastereomeric mixture. The two diastereomers will be separated based on their different affinities for the stationary phase.

Comparison of Enantiomeric Separation Methods

The choice between direct and indirect methods depends on various factors, including the availability of chiral columns, the nature of the analyte, and the specific requirements of the analysis.

FeatureDirect Method (Chiral HPLC)Indirect Method (Derivatization)
Principle Stereoselective interactions with a chiral stationary phase.Formation of diastereomers with different physical properties, separated on an achiral phase.[3]
Speed Generally faster as no derivatization is needed.Slower due to the additional derivatization step.
Method Development Can be complex, requiring screening of multiple CSPs and mobile phases.Often more straightforward method development on conventional columns.
Sample Preparation Minimal, just dissolution in a suitable solvent.Requires a chemical reaction, which may introduce impurities or side products.
Potential Issues High cost of chiral columns, potential for column degradation.Incomplete derivatization, racemization during the reaction, availability of pure chiral derivatizing agents.
Applicability Broadly applicable to a wide range of chiral compounds.Applicable to compounds with suitable functional groups for derivatization.

Data Presentation: Hypothetical Performance Comparison

The following table presents a hypothetical comparison of the expected performance of the two methods for the separation of this compound enantiomers, based on data for analogous compounds.

ParameterDirect HPLC (Polysaccharide CSP)Indirect HPLC (C18 Column)
Resolution (Rs) > 1.5 (baseline separation)> 1.5 (baseline separation)
Selectivity (α) 1.2 - 2.01.1 - 1.5
Analysis Time 10 - 30 minutes15 - 45 minutes (excluding derivatization)
Limit of Detection Dependent on detector and analyteDependent on detector and derivatized analyte
Precision (RSD%) < 2%< 3% (including derivatization variability)

Visualizing the Experimental Workflows

The following diagrams illustrate the workflows for the direct and indirect enantiomeric separation methods.

Direct_Separation_Workflow racemic_sample Racemic this compound dissolve Dissolve in Mobile Phase racemic_sample->dissolve hplc Inject into HPLC with CSP dissolve->hplc separation Enantiomeric Separation hplc->separation detection UV Detection separation->detection analysis Data Analysis (Resolution, Quantification) detection->analysis

Caption: Workflow for direct enantiomeric separation by HPLC.

Indirect_Separation_Workflow racemic_sample Racemic this compound derivatization Derivatization with Chiral Reagent racemic_sample->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc Inject into HPLC with Achiral Column diastereomers->hplc separation Diastereomer Separation hplc->separation detection UV Detection separation->detection analysis Data Analysis detection->analysis

Caption: Workflow for indirect enantiomeric separation via derivatization.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Ethylthio)propanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical waste is a critical component of operational safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(Ethylthio)propanoic acid (CAS Number: 20461-87-4), ensuring compliance with general safety standards and promoting a secure laboratory environment.

I. Understanding the Hazard Profile

Before handling and disposal, it is crucial to be aware of the known hazards associated with this compound. Based on available safety information, this chemical is classified with the following hazards:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Serious Eye Damage/Eye IrritationGHS05 (Corrosion)DangerH318: Causes serious eye damage.[1]

Given its corrosive nature and the potential for severe eye injury, strict adherence to safety protocols is mandatory during all handling and disposal procedures.

II. Personal Protective Equipment (PPE)

All personnel involved in the disposal process must be equipped with the following personal protective equipment to minimize exposure and ensure safety:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, a NIOSH-approved respirator may be necessary.

III. Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a designated and well-ventilated area, preferably within a chemical fume hood.

1. Waste Collection:

  • Collect all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, in a dedicated and clearly labeled waste container.
  • The container must be made of a material compatible with corrosive substances. Glass or high-density polyethylene (HDPE) containers are generally suitable.
  • Never mix this compound with other incompatible waste streams.

2. Labeling:

  • The waste container must be clearly and accurately labeled as "Hazardous Waste."
  • The label must include the full chemical name: "this compound" and its CAS number: "20461-87-4."
  • Indicate the approximate concentration and volume of the waste.
  • Affix the appropriate GHS hazard pictograms (Corrosion - GHS05).

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
  • The storage area should be away from heat, sparks, and open flames.
  • Ensure the container is kept closed at all times except when adding waste.

4. Final Disposal:

  • The final disposal of this compound must be carried out by a licensed and approved waste disposal company.[2]
  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
  • Consult your institution's Environmental Health and Safety (EHS) department or local regulatory authorities for specific guidance and to arrange for pickup by a certified waste management service.[3]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Secure:

  • Immediately evacuate all non-essential personnel from the spill area.
  • Eliminate all ignition sources if the material is flammable (while this compound itself is not listed as flammable, this is a general good practice for chemical spills).

2. Containment and Cleanup:

  • For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
  • Do not use combustible materials like sawdust.
  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

3. Decontamination:

  • Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.
  • All materials used for decontamination should also be disposed of as hazardous waste.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_waste Assess Waste Type (Unused product, contaminated material, solution) start->assess_waste select_container Select Compatible Waste Container (e.g., Glass, HDPE) assess_waste->select_container label_container Label Container: 'Hazardous Waste' 'this compound' CAS: 20461-87-4 GHS Pictograms select_container->label_container collect_waste Collect Waste in Designated Area (Fume Hood) label_container->collect_waste seal_store Seal and Store in Hazardous Waste Accumulation Area collect_waste->seal_store contact_ehs Contact EHS or Approved Waste Disposal Company seal_store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Ethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals such as 2-(Ethylthio)propanoic acid. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and proper disposal methods. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Chemical Profile: this compound contains both a carboxylic acid and a thiol functional group. This combination necessitates careful handling to mitigate risks associated with corrosivity, potential stench, and reactivity.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Protection LevelEngineering ControlsHand ProtectionEye ProtectionRespiratory ProtectionBody Protection
Standard Handling Chemical Fume HoodChemical-resistant gloves (Nitrile or Neoprene)Safety glasses with side shieldsNot generally required if handled in a fume hoodLaboratory coat
Risk of Splash Chemical Fume HoodDouble-gloving with chemical-resistant glovesChemical splash gogglesNot generally required if handled in a fume hoodChemical-resistant apron over a laboratory coat
Large Quantities or Spills Chemical Fume HoodChemical-resistant gloves (Nitrile or Neoprene)Face shield and chemical splash gogglesAir-purifying respirator with appropriate cartridgesChemical-resistant suit or coveralls

Operational Plan: Handling and Storage

Handling:

  • Work Area Preparation: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.

  • Dispensing: Use caution when dispensing the chemical to avoid splashes. For transfers, use appropriate tools such as a pipette or a syringe.

  • Odor Control: Thiols are known for their strong, unpleasant odors. Keep all containers tightly sealed when not in use. A nearby bleach solution can be used to neutralize minor spills and clean contaminated glassware to mitigate odors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and reactive metals.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep containers tightly closed to prevent the release of vapors and degradation of the chemical.

  • Avoid storing in metal cabinets which may be susceptible to corrosion from the carboxylic acid functionality.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Dispose of contaminated solid waste, such as gloves, pipette tips, and paper towels, in a separate, clearly labeled hazardous waste bag.

Decontamination:

  • All glassware and equipment that have come into contact with

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.